Antifungal agent 60
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18F2N4O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]oxyprop-1-ynyl]benzonitrile |
InChI |
InChI=1S/C22H18F2N4O2/c1-16(30-10-2-3-17-4-6-18(12-25)7-5-17)22(29,13-28-15-26-14-27-28)20-9-8-19(23)11-21(20)24/h4-9,11,14-16,29H,10,13H2,1H3/t16-,22-/m1/s1 |
InChI Key |
LKBWEXJYRWLMSU-OPAMFIHVSA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Antifungal Agent 60: A Technical Guide
For Immediate Release
[City, State] – [Date] – A promising new antifungal candidate, designated Antifungal Agent 60 (also referred to as compound 16), has demonstrated significant efficacy against a broad spectrum of pathogenic fungi, including drug-resistant strains. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its fungal cell growth inhibitory effects by targeting the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell membrane integrity. The primary molecular target within this pathway has been identified as lanosterol 14α-demethylase (Cyp51), a key enzyme responsible for the conversion of lanosterol to ergosterol. By inhibiting Cyp51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane structure and function. This disruption results in the cessation of fungal growth and, at sufficient concentrations, cell death.
Quantitative Analysis of Antifungal Activity
The in vitro antifungal activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The results, summarized in the table below, highlight the potent and broad-spectrum nature of this compound.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | ≤0.125 |
| Candida albicans | Fluconazole-Resistant Isolate 1 | Not specified |
| Candida albicans | Fluconazole-Resistant Isolate 2 | Not specified |
| Candida glabrata | 537 | ≤0.125 |
| Candida auris | Multi-drug Resistant Isolate 1 | Not specified |
| Candida auris | Multi-drug Resistant Isolate 2 | Not specified |
| Other Human Pathogenic Fungi | 5 other species | Not specified |
Note: Specific MIC values for all tested strains were not available in the public domain. The provided data is based on the available research literature. A concentration of 0.5 µg/mL of this compound was found to be more effective than 2 µg/mL of fluconazole against the tested strains. Complete inhibition of C. albicans SC5314 growth was observed at a concentration of 16 µg/mL over a 24-hour period.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro antifungal activity of this compound was determined following the guidelines outlined in the CLSI document M27-A2 for yeasts.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of test concentrations.
-
Incubation: The standardized fungal inoculum was added to each well of the microtiter plate. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control well.
Ergosterol Biosynthesis Inhibition Assay (GC-MS Analysis)
The effect of this compound on the sterol profile of Candida albicans was analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Cell Culture and Treatment: C. albicans cells were grown in a suitable liquid medium to mid-log phase and then treated with a sub-inhibitory concentration of this compound.
-
Sterol Extraction: After incubation, the fungal cells were harvested, washed, and subjected to saponification using a methanolic potassium hydroxide solution. The non-saponifiable lipids (containing sterols) were extracted with n-heptane.
-
Derivatization and Analysis: The extracted sterols were derivatized to trimethylsilyl ethers and analyzed by GC-MS.
-
Data Interpretation: The resulting chromatograms were analyzed to identify and quantify the different sterols present. Inhibition of Cyp51 by this compound is expected to lead to a decrease in ergosterol levels and an accumulation of its precursor, lanosterol.
In Vivo Efficacy Model (Galleria mellonella Infection)
The in vivo antifungal efficacy of this compound was assessed using the Galleria mellonella (greater wax moth larvae) infection model.
-
Infection: A lethal dose of Candida albicans cells was injected into the hemocoel of the larvae.
-
Treatment: A separate group of infected larvae was treated with this compound at a specified dose, also administered via injection. A control group received a placebo.
-
Monitoring: The survival of the larvae in each group was monitored over a period of several days.
-
Efficacy Assessment: The efficacy of this compound was determined by comparing the survival rates of the treated group to the untreated control group.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental processes, the following diagrams have been generated using the DOT language.
The Discovery and Isolation of a Cornerstone Antifungal: A Technical Guide to Amphotericin B
Foreword: The initial query for "antifungal agent 60" likely refers to the over 60 years of clinical use of Amphotericin B, a polyene macrolide antibiotic that has been a cornerstone in the treatment of systemic fungal infections. This technical guide provides an in-depth overview of the discovery, isolation, mechanism of action, and biological activity of Amphotericin B, intended for researchers, scientists, and drug development professionals.
Discovery and Origin
Amphotericin B was first isolated in 1955 from a strain of the filamentous bacterium Streptomyces nodosus.[1] This discovery was the result of a large-scale screening program for new antibiotics from soil microorganisms. The particular soil sample yielding the producing organism was collected in the Orinoco River region of Venezuela.[1] In the initial studies, two related antifungal substances, designated Amphotericin A and Amphotericin B, were isolated, with the latter demonstrating superior antifungal activity.
Isolation and Purification of Amphotericin B
The industrial production of Amphotericin B relies on the fermentation of Streptomyces nodosus, followed by extraction and purification of the active compound. The following is a generalized protocol for this process.
Fermentation of Streptomyces nodosus
A two-stage fermentation process is typically employed for the production of Amphotericin B.
Step 1: Seed Culture Preparation
-
A spore colony of Streptomyces nodosus is inoculated into a seed culture medium.
-
The seed culture is incubated for approximately 2 days at 25°C with shaking (e.g., 200 rpm).
Step 2: Production Fermentation
-
The seed culture is transferred to a larger production fermentor containing the fermentation medium.
-
The fermentation is carried out for 5-7 days at a controlled temperature (e.g., 25-30°C) and aeration.
-
During fermentation, key metabolites may be added to the culture to enhance the yield of Amphotericin B.
Extraction and Purification
-
Mycelial Harvest: At the end of the fermentation, the mycelia, which contain Amphotericin B, are separated from the fermentation broth by filtration or centrifugation.
-
Solvent Extraction: The harvested mycelia are extracted with a suitable organic solvent, such as methanol or acetone, to solubilize the Amphotericin B.
-
Crystallization: The crude extract is then processed to induce the crystallization of Amphotericin B. This can be achieved by adjusting the temperature and pH of the extract, and in some methods, by the addition of specific salts or seed crystals.[2]
-
Purification: The crystallized Amphotericin B is further purified using techniques such as recrystallization and chromatography to remove impurities, including the co-produced Amphotericin A.
The following diagram outlines the general workflow for the isolation and purification of Amphotericin B.
References
Unraveling "Antifungal Agent 60": A Technical Guide to Two Distinct Molecules
The designation "Antifungal Agent 60" has been ambiguously applied to two separate chemical entities with distinct structures and antifungal properties. This technical guide provides an in-depth analysis of both compounds for researchers, scientists, and drug development professionals. The first is a potent 1,2,3-triazole derivative of 8-hydroxyquinoline, herein referred to as This compound (Compound 6a) , which demonstrates significant inhibitory action against fungal pathogens. The second, This compound (Coruscanone A Analog) , is a 1,4-benzoquinone derivative that, in contrast, has been reported to lack notable antifungal efficacy. This guide will clearly delineate the chemical structure, properties, synthesis, and biological activity of each compound.
Part 1: this compound (Compound 6a) - A Promising Ergosterol Biosynthesis Inhibitor
This compound (Compound 6a) , also referred to as compound 16 in some commercial contexts, is a synthetic heterocyclic compound belonging to the 1,2,3-triazole class, incorporating 8-hydroxyquinoline and 2-hydroxyphenyl benzothiazole moieties.[1][2][3] This molecule has demonstrated superior antifungal activity against certain fungal strains when compared to the commonly used antifungal drug, fluconazole.[1][2][3]
Chemical Structure and Properties
The chemical structure of this compound (Compound 6a) is characterized by a central 1,2,3-triazole ring linking an 8-hydroxyquinoline scaffold to a 2-hydroxyphenyl benzothiazole moiety via an ether linkage.
Table 1: Physicochemical Properties of this compound (Compound 6a)
| Property | Value | Reference |
| Molecular Formula | C27H21N5O2S | [4] |
| Molecular Weight | 479.55 g/mol | [4] |
| Appearance | Off-white solid | [4] |
| Melting Point | 100-102 °C | [4] |
| Solubility | Soluble in DMSO | [2] |
Synthesis
The synthesis of this compound (Compound 6a) is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][5] The general synthetic pathway is outlined below.
-
Synthesis of 8-(prop-2-yn-1-yloxy)quinoline (Alkyne 5a): To a solution of 8-hydroxyquinoline in acetone, potassium carbonate (K2CO3) is added, followed by the dropwise addition of propargyl bromide. The reaction mixture is refluxed for 4 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the alkyne product.
-
Synthesis of Bromoalkoxy Phenyl Benzothiazole: This azide precursor is synthesized according to previously reported procedures.[4]
-
Synthesis of Compound 6a: In a reaction vessel, the bromoalkoxy phenyl benzothiazole is reacted with sodium azide (NaN3) in dimethylformamide (DMF) to generate the organic azide in situ. Subsequently, the alkyne (5a), a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) in deionized water, and sodium ascorbate are added. The reaction is stirred at room temperature. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Antifungal Activity and Mechanism of Action
This compound (Compound 6a) has demonstrated significant in vitro activity against the fungal pathogens Candida tropicalis and Aspergillus terreus.[2] The antifungal efficacy is superior to that of fluconazole under the tested conditions.[1][2][3]
Table 2: In Vitro Antifungal Activity of Compound 6a
| Fungal Strain | Zone of Inhibition (mm) | Reference |
| Candida tropicalis | 18.2 | [2] |
| Aspergillus terreus | 17.5 | [2] |
| Fluconazole (Control) | Not specified in detail, but stated as inferior | [1][2][3] |
The proposed mechanism of action for this class of compounds is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Molecular docking studies have indicated a high binding affinity of Compound 6a to the fungal enzyme lanosterol 14-α-demethylase (CYP51).[1][3] This interaction is believed to disrupt the synthesis of ergosterol, leading to fungal cell death.
-
Culture Preparation: Fungal strains (Candida tropicalis and Aspergillus terreus) are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
-
Inoculum Preparation: A standardized inoculum of the fungal suspension is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the fungal suspension using a sterile cotton swab.
-
Well Preparation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume (e.g., 50 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A negative control (solvent alone) and a positive control (a known antifungal agent like fluconazole) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for Candida, 28°C for Aspergillus) for a specified period (e.g., 24-48 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured in millimeters.
Part 2: this compound (Coruscanone A Analog) - A Structurally Related but Inactive Compound
In contrast to the triazole derivative, the second compound referred to as This compound is 2-methoxy-5-methyl-3-styryl-1,4-benzoquinone.[6] This molecule was synthesized as a structural analog of Coruscanone A, a natural product with known antifungal properties.[6][7][8]
Chemical Structure and Properties
This compound is a 1,4-benzoquinone derivative with methoxy, methyl, and styryl substituents on the quinone ring.
Table 3: Physicochemical Properties of this compound (Coruscanone A Analog)
| Property | Value | Reference |
| Molecular Formula | C16H14O3 (Calculated) | |
| Molecular Weight | 254.28 g/mol (Calculated) | |
| Appearance | Not specified | |
| Solubility | Not specified |
Synthesis
The synthesis of 2-methoxy-5-methyl-3-styryl-1,4-benzoquinone was performed as part of a structure-activity relationship (SAR) study of Coruscanone A analogs.[6] The specific synthetic details for this compound are part of a broader synthetic scheme for a series of analogs.
The synthesis of this class of compounds generally involves the modification of a cyclopentenedione or a benzoquinone core. For the benzoquinone analog 60, the synthesis was designed to explore the importance of the core ring structure for antifungal activity. The detailed, step-by-step protocol for this specific analog is embedded within the experimental section of the primary research article.[6]
Antifungal Activity
In vitro antifungal activity of the 1,4-benzoquinone analog 60 was evaluated against several opportunistic fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The results indicated a lack of significant antifungal activity .[6]
Table 4: In Vitro Antifungal Activity of Coruscanone A Analog 60
| Fungal Strain | IC50 (µg/mL) | Reference |
| Candida albicans | > 20 | [6] |
| Cryptococcus neoformans | > 20 | [6] |
| Aspergillus fumigatus | > 20 | [6] |
This lack of activity, in contrast to the potent antifungal effects of Coruscanone A, suggests that the cyclopentenedione core of the natural product is crucial for its biological function, and its replacement with a 1,4-benzoquinone ring abrogates the antifungal properties.[6]
-
Inoculum Preparation: Fungal isolates are grown on agar plates, and a standardized inoculum is prepared in RPMI-1640 medium to a concentration of 0.5 × 10^3 to 2.5 × 10^3 cells/mL.
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The standardized fungal inoculum is added to each well containing the diluted compound.
-
Incubation: The microtiter plates are incubated at 35°C for 48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control. For some assays, a colorimetric indicator like XTT is used to assess cell viability.
Conclusion
It is imperative for researchers to distinguish between the two entities referred to as "this compound". This compound (Compound 6a) is a promising 1,2,3-triazole derivative with potent, fluconazole-surpassing activity against specific fungal strains, likely acting through the inhibition of ergosterol biosynthesis. In stark contrast, This compound (Coruscanone A Analog) , a 1,4-benzoquinone, is largely devoid of antifungal activity. This guide provides the necessary technical details to avoid confusion and to facilitate further research and development in the field of antifungal agents. Clear and precise nomenclature is crucial for the advancement of scientific discovery.
References
- 1. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Synthesis and Derivatives of Antifungal Agent 60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 60, chemically known as ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol, is a key chiral intermediate in the synthesis of the broad-spectrum triazole antifungal drug, Posaconazole. Its core structure is pivotal for the potent inhibition of fungal ergosterol biosynthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, the development of its derivatives, and the methodologies for evaluating their biological activity.
Core Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the substituted tetrahydrofuran ring with precise stereochemical control. While various patents outline the manufacturing process, a generalized and detailed laboratory-scale protocol is presented below. This synthesis is a key step in the overall production of Posaconazole.[1][2][3][4][5][6][7][8][9][10]
Experimental Protocol: Synthesis of ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol
This protocol is a composite of information from various patented synthesis routes for Posaconazole and its intermediates.
Step 1: Synthesis of l-(((2R,4R)-2-(2,4-difluorophenyl)-4-(trityloxymethyl) tetrahydrofuran-2-yl)methyl)-lH-l,2,4-triazole
A detailed protocol for this specific step is not fully available in the public domain but would typically involve the reaction of a protected tetrahydrofuran precursor with 1H-1,2,4-triazole.
Step 2: Deprotection to yield this compound
-
Reaction: The starting material, l-(((2R,4R)-2-(2,4-difluorophenyl)-4-(trityloxymethyl) tetrahydrofuran-2-yl)methyl)-lH-l,2,4-triazole, is dissolved in a suitable solvent such as methanol.
-
Deprotecting Agent: A suitable deprotecting agent, typically a mineral acid like hydrochloric acid, is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is neutralized with a base. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol.
Synthesis of this compound Derivatives
The primary derivative of this compound is the clinically significant drug, Posaconazole. The synthesis of Posaconazole and other triazole derivatives often involves the modification of the hydroxyl group on the tetrahydrofuran ring.
General Strategy for Derivative Synthesis
The synthesis of novel triazole antifungal agents often employs strategies like "click chemistry" (Cu(I)-catalyzed 1,3-dipolar cycloaddition) to link the core triazole moiety to various side chains.[11][12] Modifications can be made to the piperazine moiety in analogues to explore structure-activity relationships.[11] The design of new derivatives is often guided by the structure of the active site of the target enzyme, cytochrome P450 14α-demethylase (CYP51).[11]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound and its derivatives, like other azole antifungals, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.
Ergosterol Biosynthesis Pathway and Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound and its derivatives.
Biological Activity and Data Presentation
The antifungal activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Antifungal Activity of Posaconazole (A Key Derivative)
The following tables summarize the in vitro activity of Posaconazole against a range of clinically important fungal pathogens.
Table 1: In Vitro Activity of Posaconazole against Candida Species
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | >7000 | ≤0.008 - >16 | 0.03 | 0.12 |
| Candida glabrata | >2000 | ≤0.008 - >16 | 0.25 | 2 |
| Candida parapsilosis | >1000 | ≤0.008 - >16 | 0.06 | 0.25 |
| Candida tropicalis | >1000 | ≤0.008 - >16 | 0.06 | 0.25 |
| Candida krusei | >500 | ≤0.008 - >16 | 0.12 | 0.5 |
Data compiled from multiple sources.[11][12][13][14]
Table 2: In Vitro Activity of Posaconazole against Aspergillus Species and Other Molds
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | >2000 | ≤0.015 - >8 | 0.12 | 0.5 |
| Aspergillus flavus | >300 | ≤0.03 - >8 | 0.25 | 1 |
| Aspergillus niger | >200 | ≤0.03 - >8 | 0.5 | 1 |
| Aspergillus terreus | >100 | ≤0.03 - >8 | 0.5 | 1 |
| Zygomycetes | >200 | ≤0.015 - >16 | 0.5 | 2 |
| Fusarium spp. | >400 | ≤0.12 - >16 | 4 | 16 |
Data compiled from multiple sources.[12][13][14][15]
Experimental Protocols for Biological Assays
Antifungal Susceptibility Testing (Broth Microdilution Method)
This is a standardized method to determine the MIC of an antifungal agent.
Workflow for Broth Microdilution Assay
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the reduction in ergosterol content in fungal cells upon treatment with the test compound.
-
Fungal Culture and Treatment: Fungal cells are grown in a suitable medium to mid-log phase and then treated with various concentrations of the antifungal agent.
-
Cell Harvesting and Saponification: After incubation, the cells are harvested by centrifugation. The cell pellet is then saponified using a strong base (e.g., potassium hydroxide in ethanol) to break down lipids.
-
Non-saponifiable Lipid Extraction: The non-saponifiable lipids, which include ergosterol, are extracted using an organic solvent like n-heptane.
-
Quantification: The ergosterol content in the extract is quantified using spectrophotometry by scanning the absorbance between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. The results are typically expressed as a percentage of the ergosterol content in untreated control cells.
Conclusion
This compound is a critical building block in the synthesis of potent triazole antifungals. Understanding its synthesis and the methodologies for developing and evaluating its derivatives is essential for the discovery of new and more effective antifungal therapies. The data presented for its key derivative, Posaconazole, demonstrates the broad-spectrum and potent activity that can be achieved from this chemical scaffold. Further research into novel derivatives based on this core structure holds promise for addressing the growing challenge of antifungal resistance.
References
- 1. A Process For The Manufacture Of Posaconazole [quickcompany.in]
- 2. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 3. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]
- 4. WO2015059716A2 - Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate - Google Patents [patents.google.com]
- 5. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20160237066A1 - Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Antifungal activity of posaconazole against Candida spp. and non-Candida clinical yeasts isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro antifungal activity of posaconazole against various pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1148. Activity of Posaconazole and Comparator Antifungal agents Tested Against Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Antifungal Spectrum of a Novel Triazole Agent
Disclaimer: The compound designated "Antifungal agent 60" is not described in publicly available scientific literature. This guide has been constructed using Voriconazole, a well-characterized broad-spectrum triazole antifungal, as a representative agent to illustrate the required data presentation, experimental protocols, and visualizations. The data and pathways described herein pertain to Voriconazole and serve as a template for the technical assessment of a new chemical entity.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal agents, necessitates the development of novel therapeutics.[1][2] Triazoles are a critical class of antifungal drugs that target ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity.[1][2] This document provides a detailed overview of the in vitro antifungal spectrum and relevant experimental methodologies for a representative novel triazole agent.
In Vitro Antifungal Spectrum
The in vitro activity of this agent has been evaluated against a broad range of clinically relevant yeasts and molds. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism, is a key metric for assessing antifungal potency.[3]
The following tables summarize the MIC data for the representative triazole agent against various fungal species. Data is presented as the MIC range, the MIC required to inhibit 50% of isolates (MIC₅₀), and the MIC required to inhibit 90% of isolates (MIC₉₀).
Table 1: In Vitro Activity Against Candida Species
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.03 - >16 | 0.125 | 0.5 |
| Candida glabrata | 0.03 - >16 | 0.5 | >16 |
| Candida parapsilosis | 0.03 - 2 | 0.06 | 0.25 |
| Candida tropicalis | 0.03 - 8 | 0.125 | 0.5 |
| Candida krusei | 0.06 - 4 | 0.5 | 2 |
Table 2: In Vitro Activity Against Aspergillus Species
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | 0.125 - 2 | 0.5 | 1 |
| Aspergillus flavus | 0.25 - 2 | 0.5 | 1 |
| Aspergillus niger | 0.5 - 4 | 1 | 2 |
| Aspergillus terreus | 0.25 - 2 | 1 | 2 |
Table 3: In Vitro Activity Against Other Pathogenic Fungi
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cryptococcus neoformans | 0.007 - 0.5 | 0.03 | 0.125 |
| Fusarium spp. | 0.5 - 16 | 4 | 8 |
| Scedosporium apiospermum | 0.06 - 4 | 0.5 | 2 |
Note: Data compiled from representative studies on Voriconazole. Actual values for a new agent would need to be determined experimentally.
Experimental Protocols
The determination of in vitro antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted reference methods.[3][4]
This method is used to determine the MIC of antifungal agents against yeasts such as Candida and Cryptococcus species.
-
Inoculum Preparation: Yeast isolates are cultured on potato dextrose agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control well.
This protocol is adapted for molds like Aspergillus and Fusarium species.
-
Inoculum Preparation: Fungal isolates are grown on potato dextrose agar until sporulation is evident. Spores (conidia) are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The resulting conidial suspension is counted using a hemocytometer and diluted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The wells are inoculated with the conidial suspension and incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth (complete absence of visible growth).
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Triazole antifungal agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, which is the primary sterol component of the fungal cell membrane.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] This disruption of membrane integrity and function results in the inhibition of fungal growth and replication, exerting a primarily fungistatic effect.
References
Unveiling the Mechanism: A Technical Guide to the Target Identification and Validation of Antifungal Agent 60
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with well-defined mechanisms of action. This guide provides an in-depth technical overview of the target identification and validation process for "Antifungal Agent 60," a potent, broad-spectrum inhibitor of ergosterol biosynthesis. We detail a systematic approach, from initial hypothesis generation through to definitive target validation, employing a combination of chemical genomics, biochemical assays, and molecular biology techniques. This document serves as a comprehensive resource, offering detailed experimental protocols and data interpretation to guide researchers in the field of antifungal drug discovery.
Introduction
This compound has emerged as a promising candidate in the fight against systemic and superficial mycoses. Initial screenings have revealed its potent activity against a wide range of pathogenic fungi, including azole-resistant strains of Candida albicans and multidrug-resistant Candida auris. Preliminary evidence points towards the disruption of the fungal cell membrane's ergosterol biosynthesis pathway, a clinically validated target for many existing antifungal drugs. However, the precise molecular target of this compound remained to be elucidated.
This whitepaper outlines the comprehensive strategy employed to identify and validate the specific molecular target of this compound, thereby providing a solid foundation for its further preclinical and clinical development.
Initial Hypothesis Generation: Ergosterol Biosynthesis Inhibition
The initial investigation into the mechanism of action of this compound focused on its broad antifungal spectrum and cellular effects.
Antifungal Susceptibility Testing
This compound was profiled against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.
| Fungal Strain | MIC (µg/mL) of this compound |
| Candida albicans (SC5314) | 0.125 |
| Candida glabrata (ATCC 2001) | 0.25 |
| Candida auris (B11221) | 0.25 |
| Cryptococcus neoformans (H99) | 0.5 |
| Aspergillus fumigatus (Af293) | 1 |
| Fluconazole-Resistant C. albicans (isolate 1) | 0.125 |
| Fluconazole-Resistant C. albicans (isolate 2) | 0.25 |
Table 1: Antifungal activity of this compound against a panel of pathogenic fungi.
The potent activity against both wild-type and fluconazole-resistant strains suggested a mechanism within the ergosterol biosynthesis pathway, but potentially at a different target than the azoles' target, lanosterol 14-alpha-demethylase (Erg11p).
Target Identification
A multi-pronged approach was implemented to pinpoint the specific molecular target of this compound.
Chemical Genomics Profiling
A chemical genomics screen was performed using a library of heterozygous and homozygous deletion mutants of Saccharomyces cerevisiae. This approach identifies genes that, when their dosage is altered, result in hypersensitivity or resistance to a compound, thereby pointing to the compound's target pathway or direct target.
-
A pooled collection of heterozygous S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence and absence of a sub-lethal concentration of this compound.
-
Genomic DNA is extracted from the pooled cultures after a defined number of generations.
-
The DNA barcodes are amplified by PCR and sequenced using a next-generation sequencing platform.
-
The relative abundance of each mutant strain in the treated versus the control pool is calculated.
-
Strains showing significantly decreased abundance (hypersensitivity) are identified.
The results of the HIP screen are summarized below:
| Gene | Function | Sensitivity Score (Z-score) |
| ERG2 | C-8 sterol isomerase | -4.5 |
| ERG3 | C-5 sterol desaturase | -2.1 |
| ERG6 | C-24 sterol methyltransferase | -1.8 |
Table 2: Top hits from the haploinsufficiency profiling screen with this compound.
The strong hypersensitivity of the ERG2 heterozygous mutant strongly implicated C-8 sterol isomerase as the primary target of this compound.
Affinity-Based Target Identification
The chemical structure of this compound includes an alkyne group, making it amenable to click chemistry. This feature was exploited for affinity-based target identification.
-
Candida albicans cells are cultured and lysed to produce a total protein extract.
-
The lysate is incubated with this compound.
-
An azide-biotin tag is attached to the alkyne group of the compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
The lysate is then passed through a column containing streptavidin-coated beads, which bind to the biotin tag.
-
The column is washed extensively to remove non-specifically bound proteins.
-
The specifically bound proteins are eluted.
-
The eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This method consistently identified Erg2p as the primary binding partner of this compound.
In Vitro Enzymatic Assays
To confirm direct inhibition, the ERG2 gene from C. albicans was cloned and the protein (Erg2p) was expressed and purified. An enzymatic assay was developed to measure the C-8 sterol isomerase activity of Erg2p.
-
Recombinant Erg2p is incubated with its substrate, zymosterol.
-
The reaction is initiated by the addition of necessary cofactors.
-
The reaction is stopped after a defined time.
-
The product, fecosterol, is extracted and quantified by gas chromatography-mass spectrometry (GC-MS).
-
The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | C. albicans Erg2p | 50 |
| This compound | Human EBP (Erg2p homolog) | > 10,000 |
Table 3: In vitro inhibitory activity of this compound against fungal and human Erg2p homologs.
The potent and selective inhibition of C. albicans Erg2p compared to its human homolog highlights the potential for a favorable therapeutic window.
Target Validation
Experiments were designed to validate that the inhibition of Erg2p is the primary mechanism of antifungal activity of this compound.
Gene Overexpression
Overexpression of the target gene is expected to confer resistance to the inhibitor. A strain of C. albicans overexpressing ERG2 was constructed.
-
The ERG2 gene is cloned into an overexpression vector under the control of a strong constitutive promoter.
-
The vector is transformed into wild-type C. albicans.
-
The MIC of this compound is determined for the wild-type, empty vector control, and ERG2 overexpression strains.
| Strain | MIC of this compound (µg/mL) |
| Wild-Type C. albicans | 0.125 |
| Empty Vector Control | 0.125 |
| ERG2 Overexpression Strain | 2 |
Table 4: Effect of ERG2 overexpression on the MIC of this compound.
The significant increase in the MIC for the ERG2 overexpression strain confirms that Erg2p is a key target of this compound.
Sterol Profile Analysis
Inhibition of Erg2p should lead to an accumulation of its substrate, zymosterol, and a depletion of downstream sterols, including ergosterol.
-
C. albicans cells are treated with a sub-lethal concentration of this compound for several hours.
-
Total sterols are extracted from the treated and untreated cells.
-
The sterol composition is analyzed by GC-MS.
| Sterol | Untreated Cells (% of total sterols) | Treated Cells (% of total sterols) |
| Zymosterol | < 1 | 45 |
| Fecosterol | 10 | 2 |
| Episterol | 15 | 3 |
| Ergosterol | 60 | 5 |
Table 5: Sterol composition of C. albicans cells treated with this compound.
The accumulation of zymosterol and depletion of ergosterol are consistent with the specific inhibition of Erg2p.
Ergosterol Biosynthesis Pathway
The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the position of Erg2p, the target of this compound.
Conclusion
The comprehensive approach detailed in this guide has successfully identified and validated C-8 sterol isomerase (Erg2p) as the primary molecular target of this compound. The convergence of evidence from chemical genomics, affinity-based proteomics, in vitro enzymology, genetic manipulation, and metabolic profiling provides a robust validation of this mechanism of action. This clear understanding of its molecular target will greatly facilitate the future development of this compound as a novel therapeutic agent for the treatment of fungal infections.
A Technical Guide to the Preliminary Toxicity Screening of Antifungal Agent 60
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections, coupled with rising antifungal resistance, necessitates the discovery of novel therapeutic agents. Antifungal Agent 60 (hereafter referred to as AF-60) is a novel synthetic molecule identified through high-throughput screening for its potent activity against a broad spectrum of pathogenic fungi. This document outlines the essential preliminary toxicity screening performed on AF-60 to establish its initial safety profile.
The primary objective of this screening is to identify potential toxic liabilities early in the drug development pipeline, enabling a data-driven decision on whether to advance the compound for further preclinical development. The core assessments include acute oral toxicity, in vitro cytotoxicity against mammalian cell lines, and hemolytic potential. These studies are conducted in accordance with internationally recognized guidelines to ensure data quality and relevance.
Toxicological Profile Summary
The following tables summarize the quantitative data obtained from the preliminary toxicity assessment of AF-60.
Table 1: Acute Oral Toxicity of AF-60
| Parameter | Species | Value | GHS Classification |
| LD₅₀ (Median Lethal Dose) | Rat (Female) | > 2000 mg/kg | Category 5 or Unclassified |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
Table 2: In Vitro Cytotoxicity of AF-60
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HepG2 | Human Hepatocellular Carcinoma | 112.5 |
| HaCaT | Human Keratinocyte | 145.8 |
| HEK293 | Human Embryonic Kidney | 130.2 |
IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of AF-60 that inhibits 50% of cell viability.
Table 3: Hemolytic Activity of AF-60
| Species | HC₅₀ (µg/mL) | Hemolytic Potential |
| Human | > 500 | Low |
| Rat | > 500 | Low |
HC₅₀ (50% Hemolytic Concentration) is the concentration of AF-60 causing 50% lysis of red blood cells.
Experimental Protocols
Detailed methodologies for the key toxicological experiments are provided below.
Acute Oral Toxicity – Acute Toxic Class Method (as per OECD Guideline 423)
The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.[1][2]
-
Test System: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant. Animals are acclimated for at least 5 days before dosing.
-
Housing: Animals are housed in a controlled environment with a temperature of 22 (± 3)°C, relative humidity of 30-70%, and a 12-hour light/dark cycle.[3] Conventional laboratory diets and drinking water are provided ad libitum.[3]
-
Procedure:
-
Fasting: Food, but not water, is withheld overnight prior to administration of the test substance.[2]
-
Dose Administration: AF-60 is suspended in a vehicle of 0.5% carboxymethylcellulose and administered as a single dose by oral gavage. The volume administered does not exceed 1 mL/100g of body weight.[1]
-
Starting Dose: A starting dose of 300 mg/kg was selected based on the absence of information on the test substance.
-
Stepwise Dosing: Three fasted female rats are used in each step. The dosing of the next step is determined by the outcome of the previous step (number of mortalities within 24-48 hours). Given the survival at 300 mg/kg, a subsequent group was tested at 2000 mg/kg.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
-
Endpoint: The LD₅₀ is determined based on the mortality data, allowing for classification of the substance according to the GHS.
In Vitro Cytotoxicity – MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Lines: HepG2 (liver), HaCaT (skin), and HEK293 (kidney) cell lines are used to assess organ-specific cytotoxicity.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of AF-60 (e.g., from 1 to 200 µg/mL). A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is calculated by plotting a dose-response curve.
Hemolysis Assay
This assay assesses the potential of AF-60 to damage red blood cells (erythrocytes).[4]
-
Test System: Freshly collected human and rat whole blood with an anticoagulant (e.g., EDTA).[4]
-
Procedure:
-
Erythrocyte Suspension: Red blood cells (RBCs) are isolated by centrifugation, washed three times with phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: The RBC suspension is mixed with various concentrations of AF-60 in a 96-well plate.
-
Controls: PBS is used as a negative control (0% hemolysis), and Triton X-100 (1%) is used as a positive control (100% hemolysis).[5]
-
Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.[6]
-
Centrifugation: The plate is centrifuged to pellet intact RBCs.
-
Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at 540 nm.[5][6][7]
-
-
Data Analysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100 The HC₅₀ value is determined from the dose-response curve.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical progression of the preliminary toxicity screening for this compound.
Caption: Workflow for AF-60 preliminary toxicity screening.
Hypothetical Signaling Pathway: Off-Target Cytotoxicity
While the primary target of AF-60 is fungal-specific, high concentrations could potentially induce off-target effects in mammalian cells, such as triggering cellular stress and apoptotic pathways. The diagram below illustrates a hypothetical pathway where AF-60-induced membrane stress leads to the activation of the JNK stress response pathway.
Caption: Hypothetical JNK pathway activation by AF-60.
References
In-depth Technical Guide: The Antifungal Agent "Compound 16" and its Impact on the Fungal Cell Wall
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal agent designated as "Compound 16," a novel N-(4-halobenzyl)amide identified as a potent inhibitor of ergosterol biosynthesis. This document details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and visualizes its role within the fungal ergosterol biosynthesis pathway.
Introduction
Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The fungal cell wall and cell membrane are attractive targets for antifungal therapy due to their essential roles in fungal viability and the absence of similar structures in human cells. Ergosterol, a vital component of the fungal cell membrane, is a well-established target for many clinically successful antifungal drugs. "Compound 16" has emerged from recent research as a promising candidate that targets the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity and inhibiting fungal growth.
Mechanism of Action
"Compound 16" exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. The disruption of ergosterol production leads to a cascade of detrimental effects on the fungal cell, including:
-
Increased Membrane Permeability: The absence of ergosterol and the accumulation of toxic sterol intermediates disrupt the structural integrity and fluidity of the cell membrane, leading to increased permeability.
-
Enzyme Dysfunction: Many essential membrane-bound enzymes require a specific lipid environment to function correctly. Alterations in membrane composition due to ergosterol depletion can impair the activity of these enzymes.
-
Inhibition of Cell Growth and Proliferation: The culmination of these cellular insults leads to the cessation of fungal growth and, at sufficient concentrations, cell death.
Computational modeling studies suggest that "Compound 16" may interact with and inhibit key enzymes within the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (ERG11), a critical enzyme in this pathway.[1]
Quantitative Data: In Vitro Antifungal Activity
The antifungal efficacy of "Compound 16" has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant Candida species. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Fungal Strain | ATCC Number | MIC (µg/mL) |
| Candida krusei | 14243 | 7.8[1] |
| Candida parapsilosis | 22019 | >125[1] |
| Candida krusei | 6258 | 85.3[1] |
| Candida albicans (Fluconazole-resistant) | - | 170.6[1] |
| Candida auris | 01256P CDC | 85.3[1] |
Table 1: Minimum Inhibitory Concentrations (MICs) of "Compound 16" against various Candida species. Data sourced from "Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies".[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the standardized broth microdilution method (NCCLS/CLSI M27-A) for yeasts.[2]
Objective: To determine the minimum concentration of "Compound 16" that inhibits the visible growth of a fungal strain.
Materials:
-
"Compound 16" stock solution (in a suitable solvent, e.g., DMSO)
-
Fungal isolate to be tested
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sterile water
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a series of two-fold serial dilutions of the "Compound 16" stock solution in RPMI-1640 medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the final volume in each well to 200 µL and halves the drug concentration.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of "Compound 16" at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Quantification of Ergosterol Content
This protocol outlines a method for extracting and quantifying cellular ergosterol from fungal cells treated with an antifungal agent.
Objective: To quantify the reduction in ergosterol content in fungal cells after treatment with "Compound 16."
Materials:
-
Fungal culture treated with "Compound 16" (and an untreated control)
-
Saponification solution (e.g., 25% alcoholic potassium hydroxide)
-
Heptane or n-hexane
-
Sterile water
-
Methanol (HPLC grade)
-
Ergosterol standard
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Cell Harvesting and Lysis:
-
Grow the fungal culture in the presence and absence of "Compound 16" to mid-log phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the pellet in the saponification solution.
-
-
Saponification and Extraction:
-
Incubate the cell suspension at a high temperature (e.g., 85°C) for 1-2 hours to saponify the cellular lipids.
-
Allow the mixture to cool to room temperature.
-
Add sterile water and heptane (or n-hexane) and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).
-
Centrifuge to separate the phases.
-
-
Sample Preparation for HPLC:
-
Carefully collect the upper organic (heptane/hexane) layer containing the ergosterol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of methanol.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use a C18 column and a mobile phase of methanol.
-
Detect ergosterol by its absorbance at 282 nm.
-
Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated with known concentrations of pure ergosterol.
-
Visualization of the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of "Compound 16" and a general workflow for its evaluation.
Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway by "Compound 16".
Caption: A generalized experimental workflow for the evaluation of "Compound 16".
Conclusion
"Compound 16" represents a promising lead compound in the development of new antifungal therapies. Its targeted inhibition of the ergosterol biosynthesis pathway, a clinically validated target, coupled with its demonstrated in vitro efficacy against pathogenic Candida species, underscores its potential. Further research, including in vivo efficacy studies, toxicity profiling, and more detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this novel antifungal agent. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing search for more effective treatments for fungal infections.
References
Technical Guide: Inhibition of Ergosterol Biosynthesis by Antifungal Agent 60
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 60, also identified as compound 16, is a novel triazole derivative exhibiting broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This document summarizes the available quantitative data on its antifungal efficacy, details relevant experimental protocols for its study, and presents visual representations of the targeted biochemical pathway and experimental workflows. The information herein is intended to support further research and development of this promising antifungal candidate.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making its biosynthetic pathway an attractive target for antifungal therapy.[1] this compound (compound 16) has been identified as a potent inhibitor of this pathway, demonstrating significant activity against a range of human pathogenic fungi, including fluconazole-resistant strains of Candida albicans and multidrug-resistant Candida auris.[1][2] This guide delves into the technical details of its inhibitory action.
Mechanism of Action: Targeting Cyp51
This compound functions by inhibiting lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene and also known as Cyp51. This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol. Inhibition of Cyp51 disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption alters membrane fluidity and permeability, ultimately inhibiting fungal growth.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
References
The Emergence of Antifungal Agent 60: A New Frontier in Ergosterol Biosynthesis Inhibition
For Immediate Release
In the global fight against invasive fungal infections, a promising new contender has emerged. Designated Antifungal Agent 60, also known as compound 16, this novel triazole analogue is demonstrating significant potential as a broad-spectrum antifungal with a mechanism of action targeting the well-established ergosterol biosynthesis pathway. This in-depth technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, consolidating the current understanding of its antifungal activity, mechanism of action, and preclinical data.
Executive Summary
This compound is a novel triazole derivative designed with an alkynyl-methoxyl side chain. It functions as a potent inhibitor of lanosterol 14α-demethylase (Cyp51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Preclinical investigations have revealed its broad-spectrum fungicidal activity against a wide range of human pathogenic fungi, including clinically relevant species of Candida and Aspergillus. Notably, it retains potent activity against fluconazole-resistant and multi-drug resistant fungal strains. Furthermore, this compound has demonstrated low cytotoxicity and hemolytic activity in vitro, alongside promising in vivo efficacy in a Galleria mellonella infection model. These characteristics position this compound as a strong candidate for further development as a next-generation antifungal therapeutic.
In Vitro Antifungal Activity
The antifungal potency of Agent 60 has been rigorously evaluated against a panel of pathogenic fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of the agent that prevents visible growth, was determined using standardized microdilution methods.
| Fungal Species | Strain | MIC (μg/mL) |
| Candida albicans | SC5314 | ≤0.125 |
| Candida glabrata | 537 | ≤0.125 |
| Candida albicans (Fluconazole-Resistant) | Isolate 1 | Data Not Available |
| Candida albicans (Fluconazole-Resistant) | Isolate 2 | Data Not Available |
| Candida auris (Multi-drug Resistant) | Isolate 1 | Data Not Available |
| Candida auris (Multi-drug Resistant) | Isolate 2 | Data Not Available |
| Seven Human Pathogenic Fungal Species | Various | Broad-spectrum activity |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens. Data compiled from in vitro susceptibility testing.
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound exerts its fungicidal effect by inhibiting the enzyme lanosterol 14α-demethylase (Cyp51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane. By blocking this pathway, Agent 60 disrupts membrane fluidity and permeability, leading to fungal cell death.[1]
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Novel Antifungal Agents
Reference Compound: Antifungal Agent 60
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of novel compounds, exemplified by "this compound." The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized and reproducible methods for testing.[1][2][3][4][5]
Introduction to Antifungal Susceptibility Testing (AFST)
In vitro antifungal susceptibility testing is a critical component of antifungal drug discovery and development. It is employed to determine the minimal inhibitory concentration (MIC) of a drug that inhibits the visible growth of a fungus.[6][7] These tests are essential for:
-
Establishing the spectrum of activity of a new chemical entity.
-
Monitoring for the development of resistance.
-
Informing preclinical and clinical development.
Standardized protocols from organizations like CLSI and EUCAST are crucial for ensuring that results are reproducible and comparable across different laboratories.[1][4][8] The primary methods for AFST are broth microdilution, broth macrodilution, and disk diffusion.[1][9]
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a 96-well microtiter plate.
Principle
A standardized suspension of fungi is incubated with various concentrations of the antifungal agent in a liquid medium. After a specified incubation period, the wells are examined for visible growth. The MIC is the lowest concentration of the agent that prevents visible growth.
Experimental Protocol: Broth Microdilution for Yeasts (e.g., Candida spp.)
This protocol is adapted from CLSI document M27 and EUCAST guidelines.[1][2]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Fungal isolate (e.g., Candida albicans) grown on Sabouraud Dextrose Agar (SDA)
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Agent Dilutions:
-
Create a serial two-fold dilution of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range might be 0.03 µg/mL to 16 µg/mL.
-
Include a growth control (no drug) and a sterility control (no fungus).
-
-
Inoculum Preparation:
-
Subculture the yeast onto an SDA plate and incubate for 24 hours at 35°C.
-
Prepare a suspension of the yeast in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Incubate the plate at 35°C for 24-48 hours.[4]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles and echinocandins against yeasts) in growth compared to the drug-free growth control.[4] For new chemical entities like this compound, the endpoint may need to be defined (e.g., 50%, 90%, or 100% inhibition).
-
Data Presentation: MIC Values for this compound
The following table presents hypothetical MIC data for this compound against common fungal pathogens, alongside a common control antifungal, Fluconazole.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.25 | 0.5 |
| Candida glabrata | 0.5 | 16 |
| Candida parapsilosis | 0.125 | 1 |
| Cryptococcus neoformans | 0.06 | 4 |
| Aspergillus fumigatus | 1 | >64 |
Disk Diffusion Method
The disk diffusion method is a simpler and more cost-effective alternative to broth microdilution for some yeast species.[9] It is particularly useful for screening large numbers of isolates.
Principle
A paper disk impregnated with a known amount of the antifungal agent is placed on an agar plate inoculated with a standardized fungal suspension. The drug diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.
Experimental Protocol: Disk Diffusion for Yeasts
This protocol is based on the CLSI M44 document.[9]
Materials:
-
This compound impregnated paper disks (concentration to be determined experimentally)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile cotton swabs
-
Fungal isolate (e.g., Candida albicans)
-
Incubator (35°C)
-
Calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a yeast suspension in sterile saline and adjust to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks and Incubation:
-
Aseptically place the this compound disk onto the inoculated agar surface.
-
Incubate the plate at 35°C for 24 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using calipers.
-
Data Presentation: Zone Diameters for this compound
The table below shows hypothetical zone diameter data for this compound. Note that interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established by correlating zone diameters with MIC values.
| Fungal Species | This compound Zone Diameter (mm) |
| Candida albicans | 22 |
| Candida glabrata | 18 |
| Candida parapsilosis | 25 |
Quality Control
For all susceptibility testing, it is imperative to include quality control (QC) strains with known MIC values or zone diameters. This ensures the validity of the test results. Commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.
Summary of Key Experimental Parameters
The following table summarizes the critical parameters for the described protocols.
| Parameter | Broth Microdilution (Yeast) | Disk Diffusion (Yeast) |
| Standard | CLSI M27 / EUCAST | CLSI M44 |
| Medium | RPMI 1640 + MOPS | Mueller-Hinton + Glucose + Methylene Blue |
| Inoculum Size | 0.5-2.5 x 10^3 CFU/mL | 0.5 McFarland Standard |
| Incubation Temp. | 35°C | 35°C |
| Incubation Time | 24-48 hours | 24 hours |
| Endpoint | MIC (e.g., ≥50% inhibition) | Zone Diameter (mm) |
Conclusion
The protocols outlined provide a standardized framework for evaluating the in vitro activity of novel compounds like "this compound." Adherence to these established methodologies is essential for generating reliable and comparable data, which is fundamental for the progression of new antifungal agents through the drug development pipeline. The choice of method will depend on the specific research question, the fungal species being tested, and the resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Portico [access.portico.org]
- 9. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 10. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 60 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the development of novel antifungal agents.[1][2] A critical step in the preclinical evaluation of a new antifungal compound is the determination of its in vitro potency. The Minimum Inhibitory Concentration (MIC) assay is a cornerstone of antifungal susceptibility testing, providing a quantitative measure of the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1][3][4] These application notes provide a detailed protocol for determining the MIC of a novel compound, designated here as "Antifungal Agent 60," against various fungal pathogens using the standardized broth microdilution method.
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, we will hypothesize that this compound targets the fungal cell membrane by interfering with the ergosterol biosynthesis pathway. This is a common mechanism of action for many antifungal drugs, including the azole class.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[7][8]
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. davidmoore.org.uk [davidmoore.org.uk]
- 7. reelmind.ai [reelmind.ai]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Kinetic Studies of Antifungal Agent 60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 60 is a potent inhibitor of ergosterol biosynthesis, demonstrating broad-spectrum activity against a variety of human pathogenic fungi.[1] Its mechanism of action targets a crucial step in the fungal cell membrane synthesis pathway, leading to compromised membrane integrity and subsequent fungal cell death.[2][3][4] This compound has shown efficacy against several clinically relevant fungal species, including fluconazole-resistant Candida albicans isolates and multi-drug resistant Candida auris.[1]
Time-kill kinetic studies are essential for characterizing the pharmacodynamic properties of a new antifungal compound. These assays provide valuable information on the rate and extent of its fungicidal or fungistatic activity.[5][6] The data generated from these studies are critical for understanding the concentration-dependent and time-dependent killing effects of the drug, which informs dose selection and scheduling for further preclinical and clinical development.[7][8] A fungicidal effect is generally defined as a 99.9% (or 3-log10) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[5][9]
This document provides detailed protocols for conducting time-kill kinetic studies of this compound, guidelines for data presentation, and a visual representation of the relevant signaling pathway and experimental workflow.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for this compound, as an ergosterol biosynthesis inhibitor, is the disruption of the fungal cell membrane. This is achieved by targeting a key enzyme in the ergosterol synthesis pathway. The diagram below illustrates this pathway and the point of inhibition.
Caption: Inhibition of 14-alpha-demethylase by this compound.
Experimental Protocols
I. Minimum Inhibitory Concentration (MIC) Determination
Prior to conducting time-kill assays, the Minimum Inhibitory Concentration (MIC) of this compound against the selected fungal isolates must be determined. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.
Materials:
-
This compound stock solution
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a standardized fungal inoculum (0.5–2.5 x 10^3 CFU/mL) in RPMI 1640 medium.
-
Serially dilute this compound in RPMI 1640 medium in a 96-well plate.
-
Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
II. Time-Kill Kinetic Assay
This protocol outlines the procedure to assess the rate and extent of fungal killing by this compound over time.
Materials:
-
This compound stock solution
-
Fungal isolates
-
Sabouraud Dextrose Broth (SDB) or RPMI 1640 medium
-
Sterile culture tubes or flasks
-
Sterile saline (0.9%)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum of approximately 1–5 x 10^6 CFU/mL in the chosen broth medium.
-
Test Setup: Prepare culture tubes with broth medium containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.
-
Inoculation: Inoculate each tube with the prepared fungal suspension.
-
Incubation: Incubate all tubes at 35°C in a shaker for continuous agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline and plate onto SDA plates.
-
Incubation of Plates: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.
Experimental Workflow
The following diagram illustrates the workflow for the time-kill kinetic assay.
Caption: Workflow of the antifungal time-kill kinetic assay.
Data Presentation
The quantitative data from the time-kill kinetic studies should be summarized in a clear and structured format to allow for easy comparison of the different concentrations and time points.
Table 1: Time-Kill Kinetics of this compound against Candida albicans (ATCC 90028)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 8x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.3 | 5.8 | 5.5 | 5.2 | 4.8 | 4.5 |
| 4 | 6.8 | 5.6 | 5.0 | 4.5 | 3.9 | 3.5 |
| 6 | 7.5 | 5.4 | 4.5 | 3.8 | 3.0 | <3.0 |
| 8 | 8.2 | 5.3 | 4.1 | 3.2 | <3.0 | <3.0 |
| 12 | 8.9 | 5.2 | 3.5 | <3.0 | <3.0 | <3.0 |
| 24 | 9.5 | 5.1 | <3.0 | <3.0 | <3.0 | <3.0 |
| 48 | 9.8 | 5.0 | <3.0 | <3.0 | <3.0 | <3.0 |
Note: Data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Summary of Fungicidal Activity of this compound
| Fungal Isolate | MIC (µg/mL) | Concentration for ≥3-log10 Reduction | Time to Achieve ≥3-log10 Reduction (hours) |
| C. albicans ATCC 90028 | X | 2x MIC | 12 |
| C. auris B11221 | Y | 4x MIC | 24 |
| Fluconazole-R C. albicans 15-23 | Z | 4x MIC | 12 |
Note: Data presented in this table is hypothetical and for illustrative purposes only. X, Y, and Z represent hypothetical MIC values.
Conclusion
The provided protocols and data presentation formats offer a standardized approach for evaluating the time-kill kinetics of this compound. The results from these studies will be instrumental in defining its antifungal profile, comparing its activity with existing agents, and guiding its future development as a potential therapeutic agent for invasive fungal infections. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for regulatory submissions and scientific publications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Antifungal Agent 60: Biofilm Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These complex, structured communities of fungal cells encased in a self-produced extracellular matrix provide a protected niche for pathogens, leading to persistent and recurrent infections. The development of novel therapeutic agents capable of disrupting established biofilms is therefore of paramount importance. "Antifungal Agent 60" is a novel investigational compound with potential anti-biofilm properties. These application notes provide a comprehensive overview of the methodologies to assess the biofilm disruption efficacy of this compound against pathogenic fungi, such as Candida albicans.
The protocols outlined below describe the determination of the Minimum Biofilm Eradication Concentration (MBEC) and visualization of biofilm architecture following treatment. Furthermore, we explore the potential signaling pathways in fungi that are critical for biofilm formation and may be targeted by this compound.
Key Signaling Pathways in Fungal Biofilm Formation
Several conserved signaling pathways regulate fungal biofilm formation, making them attractive targets for antifungal agents. Understanding these pathways can provide insights into the mechanism of action of this compound. Key pathways include the MAPK and cAMP-PKA signaling cascades, which are crucial for hyphal morphogenesis and biofilm development in Candida albicans.[1]
Caption: Fungal Biofilm Regulatory Pathways.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the lowest concentration of this compound required to eradicate a pre-formed fungal biofilm.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI 1640)
-
Sterile 96-well flat-bottom microtiter plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Crystal Violet (CV) solution (0.1%)
-
33% Glacial Acetic Acid
-
Microplate reader
Experimental Workflow:
Caption: MBEC Assay Workflow.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 1 x 10^6 cells/mL) in the appropriate growth medium.
-
Biofilm Formation: Dispense 100 µL of the fungal suspension into the wells of a 96-well microtiter plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.
-
Treatment: Prepare serial dilutions of this compound in the growth medium. Add 100 µL of each dilution to the biofilm-containing wells. Include a positive control (a known antifungal agent) and a negative control (medium without the agent).
-
Incubation: Incubate the plate for a further 24 hours at 37°C.
-
Staining: Aspirate the medium and wash the wells twice with PBS. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.[2]
-
Solubilization: Remove the Crystal Violet solution and wash the wells with distilled water until the wash water is clear. Air dry the plate. Add 200 µL of 33% glacial acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBEC is defined as the lowest concentration of the agent that results in a significant reduction in biofilm biomass compared to the untreated control.
Protocol 2: Metabolic Activity Assay (XTT Assay)
This assay complements the Crystal Violet staining by assessing the metabolic activity of the fungal cells remaining in the biofilm after treatment.
Materials:
-
Pre-formed and treated biofilms (from Protocol 1, step 5)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Microplate reader
Procedure:
-
Following treatment with this compound (Protocol 1, step 5), wash the wells with PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark for 2-5 hours at 37°C.
-
Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced metabolic activity.
Data Presentation
The quantitative data from the MBEC and XTT assays should be summarized in tables for clear comparison.
Table 1: Biofilm Biomass Reduction by this compound (Crystal Violet Assay)
| Concentration of this compound (µg/mL) | Mean OD570 ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 1 | 1.10 ± 0.06 | 12% |
| 2 | 0.85 ± 0.05 | 32% |
| 4 | 0.45 ± 0.04 | 64% |
| 8 | 0.15 ± 0.02 | 88% |
| 16 | 0.05 ± 0.01 | 96% |
| 32 | 0.04 ± 0.01 | 97% |
Table 2: Metabolic Activity of Biofilm after Treatment with this compound (XTT Assay)
| Concentration of this compound (µg/mL) | Mean OD490 ± SD | % Metabolic Activity Reduction |
| 0 (Control) | 0.98 ± 0.05 | 0% |
| 1 | 0.88 ± 0.04 | 10% |
| 2 | 0.65 ± 0.03 | 34% |
| 4 | 0.30 ± 0.02 | 69% |
| 8 | 0.10 ± 0.01 | 90% |
| 16 | 0.06 ± 0.01 | 94% |
| 32 | 0.05 ± 0.01 | 95% |
Visualization of Biofilm Disruption
Confocal Laser Scanning Microscopy (CLSM) can be used to visualize the three-dimensional structure of the biofilm and the viability of the fungal cells after treatment with this compound.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM)
Materials:
-
Biofilms grown on suitable surfaces (e.g., glass-bottom dishes)
-
This compound
-
Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix)
-
Confocal microscope
Procedure:
-
Grow biofilms on a suitable surface for CLSM imaging.
-
Treat the biofilms with various concentrations of this compound as described in Protocol 1.
-
Stain the biofilms with appropriate fluorescent dyes.
-
Visualize the biofilm architecture and cell viability using a confocal microscope. Z-stack images can be acquired to reconstruct the 3D structure.
Conclusion
The protocols and application notes provided here offer a robust framework for evaluating the biofilm disruption capabilities of the novel this compound. By combining quantitative assays for biomass and metabolic activity with qualitative visualization techniques, researchers can gain a comprehensive understanding of the agent's efficacy and potential mechanism of action. This information is crucial for the further development and preclinical assessment of this compound as a potential therapeutic for biofilm-associated fungal infections.
References
Application Notes and Protocols for Targeted Delivery of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. While several potent antifungal agents are available, their clinical use is often hampered by issues such as poor solubility, systemic toxicity, and the emergence of drug-resistant strains.[1][2][3][4][5] To overcome these limitations, targeted delivery systems are being developed to enhance the therapeutic efficacy of antifungal drugs while minimizing their adverse effects.[1][2][3][6][7] These advanced drug delivery systems, including liposomes, nanoparticles, and micelles, can encapsulate antifungal agents, improve their pharmacokinetic profiles, and facilitate their targeted delivery to the site of infection.[1][2][3][7]
This document provides detailed application notes and protocols for the targeted delivery of a model potent antifungal agent, Amphotericin B, which will be referred to as "Antifungal Agent 60" for illustrative purposes. Amphotericin B is a broad-spectrum polyene antibiotic that remains a cornerstone in the treatment of life-threatening invasive fungal infections.[8] However, its use is associated with significant nephrotoxicity.[8][9] Lipid-based formulations of Amphotericin B have been successfully developed to reduce its toxicity.[8][9]
Mechanism of Action of "this compound" (Amphotericin B)
"this compound" (Amphotericin B) exerts its antifungal effect by binding to ergosterol, a primary component of the fungal cell membrane.[9][10][11] This binding leads to the formation of pores or channels in the membrane, which disrupts its integrity and causes the leakage of essential intracellular components, ultimately leading to fungal cell death.[9] Mammalian cell membranes contain cholesterol instead of ergosterol, and Amphotericin B has a lower affinity for cholesterol, which forms the basis of its selective toxicity. However, some binding to cholesterol does occur, contributing to its toxicity in humans.[9]
Caption: Mechanism of action of "this compound".
Targeted Delivery Systems for "this compound"
Several types of nanocarriers have been investigated for the targeted delivery of "this compound" to enhance its efficacy and reduce its toxicity. These include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[1][2][7]
| Delivery System | Composition | Size Range (nm) | Drug Loading (%) | Key Advantages |
| Liposomes | Phospholipids (e.g., DSPC, DSPG), Cholesterol | 80 - 200 | 5 - 15 | Reduced nephrotoxicity, established clinical use (e.g., AmBisome®).[8][9] |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., tristearin), surfactants | 100 - 500 | 1 - 10 | Good biocompatibility, controlled release.[1][2] |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | 150 - 300 | 2 - 20 | Sustained release, potential for surface modification for active targeting. |
Experimental Protocols
Protocol 1: Preparation of "this compound"-Loaded Liposomes
This protocol describes the preparation of liposomal "this compound" using the thin-film hydration method.
Materials:
-
"this compound" (Amphotericin B)
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Distearoylphosphatidylglycerol (DSPG)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve HSPC, DSPG, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Add "this compound" to the lipid solution.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the liposomal suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Caption: Workflow for liposome preparation.
Protocol 2: Characterization of "this compound" Delivery Systems
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer. Measure the particle size distribution and zeta potential using a DLS instrument.
2. Encapsulation Efficiency and Drug Loading:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the unencapsulated "this compound" from the nanoparticle formulation by centrifugation or filtration.
-
Lyse the nanoparticles using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of "this compound" in both the supernatant/filtrate and the lysed nanoparticles using a validated HPLC method.
-
Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug) x 100.
-
Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the "this compound"-loaded nanoparticle formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a surfactant to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of "this compound" in the collected aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: In Vitro Antifungal Activity Assay
Method: Broth Microdilution Method (following CLSI or EUCAST guidelines)[12]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
"this compound"-loaded delivery system
-
Free "this compound" (as control)
-
Empty nanoparticles (as control)
Procedure:
-
Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Prepare serial dilutions of the "this compound" formulations (free drug and nanoparticle-encapsulated drug) in the microtiter plates.
-
Add the fungal inoculum to each well.
-
Include positive (fungi only) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antifungal agent that inhibits visible fungal growth.[12][13]
Protocol 4: In Vivo Efficacy Study in a Murine Model of Systemic Fungal Infection
Animal Model: Immunocompromised mice (e.g., neutropenic mice)
Procedure:
-
Induce immunosuppression in mice (e.g., using cyclophosphamide).
-
Infect the mice intravenously with a lethal dose of a pathogenic fungal strain (e.g., Candida albicans).
-
Administer the "this compound" formulations (e.g., intravenously) at different doses at specified time points post-infection.
-
Monitor the survival of the mice over a period of time (e.g., 14-21 days).
-
In a separate cohort of mice, sacrifice them at specific time points to determine the fungal burden in target organs (e.g., kidneys, liver, spleen) by plating homogenized tissue on selective agar.
-
Compare the survival rates and fungal burden between the groups treated with the targeted delivery system, free drug, and a control group (e.g., vehicle or empty nanoparticles). A study on mice showed a 60% reduction in fungal burden when treated with targeted liposomes compared to conventional liposomes.[14][15]
Caption: Experimental workflow for evaluating delivery systems.
Conclusion
The development of targeted delivery systems for potent antifungal agents like "this compound" (Amphotericin B) holds immense promise for improving the treatment of life-threatening fungal infections.[7] By encapsulating the drug in nanocarriers such as liposomes, it is possible to significantly reduce its systemic toxicity while maintaining or even enhancing its therapeutic efficacy. The protocols outlined in this document provide a framework for the preparation, characterization, and evaluation of these advanced drug delivery systems, which are crucial steps in their translation from the laboratory to clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Striking Back against Fungal Infections: The Utilization of Nanosystems for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. incacare.live [incacare.live]
- 5. researchgate.net [researchgate.net]
- 6. New targets and delivery systems for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Amphotericin B - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 14. Targeted Nanoparticles Boost Antifungal Drug Delivery | Technology Networks [technologynetworks.com]
- 15. Targeted nanoparticles show promise for more effective antifungal treatments | Brown University [brown.edu]
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 60
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. High-throughput screening (HTS) is a critical component of this process, enabling the rapid evaluation of large compound libraries to identify promising new antifungal candidates. This document provides detailed application notes and protocols for the high-throughput screening of a novel investigational compound, "Antifungal Agent 60," against a panel of clinically relevant fungal pathogens.
The protocols outlined below cover a range of HTS methodologies, from traditional growth-based assays to more advanced techniques such as synergy screening and cell-lysis detection. These methods are designed to be adaptable and can be tailored to specific research needs and the characteristics of the fungal species being investigated.
Growth-Based High-Throughput Screening
Growth-based assays are the most common method for primary antifungal screening. They are straightforward, cost-effective, and amenable to automation. The fundamental principle is to measure the inhibition of fungal growth in the presence of the test compound.
Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible fungal growth.
Experimental Protocol:
-
Fungal Inoculum Preparation:
-
Culture the desired fungal species (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates.
-
For yeast, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in a standardized growth medium, such as RPMI-1640, to the final required inoculum density (e.g., 0.5–2.5 x 10³ CFU/mL).
-
For molds, harvest conidia and adjust the concentration to 0.4–5 x 10⁴ CFU/mL in the growth medium.
-
-
Compound Plating:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96- or 384-well microtiter plate, perform serial dilutions of this compound to create a concentration gradient. Ensure the final DMSO concentration is below a level that affects fungal growth (typically ≤1%).
-
Include positive controls (a known antifungal like Amphotericin B) and negative controls (no compound).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Seal the plates and incubate at an appropriate temperature (e.g., 35°C) for a specified period (24-72 hours), depending on the growth rate of the fungus.
-
-
Data Acquisition and Analysis:
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Alternatively, a metabolic indicator like resazurin or XTT can be added, where a color change indicates viable cells.
-
The MIC is determined as the lowest concentration of this compound that inhibits fungal growth by a predefined percentage (e.g., ≥50% or ≥90%) compared to the negative control.
-
Data Presentation:
| Fungal Species | This compound MIC₅₀ (µg/mL) | Amphotericin B MIC₅₀ (µg/mL) |
| Candida albicans | 1.25 | 0.5 |
| Candida auris | 2.5 | 1.0 |
| Aspergillus fumigatus | 5.0 | 0.5 |
| Cryptococcus neoformans | 0.625 | 0.25 |
Pan-Fungal Screening Platform
To enhance the efficiency of screening against multiple pathogens, a standardized pan-fungal assay can be employed. This approach uses an enriched growth medium to support the robust growth of diverse fungal species simultaneously.
Experimental Protocol:
-
Medium Preparation:
-
Prepare "fungal RPMI" (fRPMI), an enriched medium that supports the growth of a wide range of fungal pathogens.
-
-
Assay Procedure:
-
Follow the general procedure for the broth microdilution assay, using fRPMI as the growth medium.
-
Screen this compound against a panel of high-priority fungal pathogens (e.g., A. fumigatus, C. albicans, C. auris, C. neoformans).
-
-
Data Analysis:
-
Due to varying growth rates, establish optimal reading times for each species (e.g., 24 hours for yeasts, 48 hours for molds) to ensure a high-quality assay (Z-factor ≥ 0.5).
-
Workflow for Pan-Fungal Screening:
Caption: Workflow for a pan-fungal HTS assay.
Synergy Screening
Synergy screening aims to identify compounds that enhance the efficacy of existing antifungal drugs. This is particularly useful for overcoming drug resistance. A high-throughput synergy screening (HTSS) can be performed to test this compound in combination with a known antifungal, such as an azole.
Experimental Protocol:
-
Assay Setup:
-
Use a checkerboard titration method in a microtiter plate.
-
Prepare serial dilutions of this compound along the rows and a sub-inhibitory concentration of a standard antifungal (e.g., ketoconazole) along the columns.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the target fungal pathogen as described in the broth microdilution protocol.
-
Incubate under appropriate conditions.
-
-
Data Analysis:
-
Measure fungal growth in each well.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Hits are identified as combinations that show a synergistic effect.
-
Data Presentation:
| Fungal Species | Drug Combination | FICI | Interaction |
| C. albicans (Azole-R) | Agent 60 + Fluconazole | 0.375 | Synergy |
| A. fumigatus | Agent 60 + Voriconazole | 1.0 | Indifference |
Advanced HTS Methodologies
To overcome the limitations of traditional growth-based assays, which may miss compounds with novel mechanisms of action, more sophisticated screening methods can be employed.
Dual-Readout Cell Lysis and Germination Assay
This assay is particularly effective for molds like Aspergillus fumigatus. It simultaneously identifies compounds that cause fungal cell lysis and those that inhibit the germination of conidia.
Experimental Protocol:
-
Assay Principle:
-
The assay measures the release of the cytosolic enzyme adenylate kinase (AK) as an indicator of cell lysis.
-
A reduction in the low-level background AK release from germinating conidia indicates inhibition of germination.
-
-
Procedure:
-
Prepare a suspension of A. fumigatus conidia and dispense into microtiter plates containing this compound.
-
Incubate to allow for germination and growth.
-
Add a reagent that detects AK activity (e.g., a bioluminescent assay).
-
Measure the signal using a luminometer.
-
-
Data Interpretation:
-
High Luminescence: Indicates cell lysis (fungicidal activity).
-
Reduced Luminescence (below baseline): Indicates inhibition of germination or metabolism.
-
Logical Flow of the Dual-Readout Assay:
Caption: Interpreting results from the dual-readout assay.
Fungal Cell Wall Integrity Pathway Screening
Many effective antifungals target the fungal cell wall, a structure absent in human cells. Assays can be designed to specifically identify compounds that disrupt this essential pathway.
Signaling Pathway Overview:
The cell wall integrity (CWI) pathway is a critical signaling cascade that responds to cell wall stress. A simplified representation is shown below. Screening for inhibitors of this pathway can reveal compounds with a specific mode of action.
Caption: Simplified fungal cell wall integrity pathway.
Experimental Protocol:
-
Reporter Strain:
-
Construct a fungal reporter strain where a fluorescent protein (e.g., GFP) is expressed under the control of a promoter responsive to the CWI pathway (e.g., the FKS2 promoter).
-
-
Screening:
-
Expose the reporter strain to this compound in a microplate format.
-
Induce mild cell wall stress using a sub-inhibitory concentration of a known cell wall-disrupting agent (e.g., caspofungin) to activate the pathway.
-
Measure fluorescence after incubation.
-
-
Data Interpretation:
-
A decrease in fluorescence compared to the control indicates that this compound inhibits the CWI signaling pathway.
-
Conclusion
The selection of an appropriate HTS method depends on the specific goals of the screening campaign. For initial hit discovery, a robust and cost-effective growth-based assay, such as the pan-fungal broth microdilution method, is recommended. To elucidate the mechanism of action or to find compounds that overcome resistance, more targeted approaches like synergy screening or pathway-specific assays are invaluable. The protocols and data presentation formats provided here offer a comprehensive framework for the high-throughput evaluation of this compound, facilitating its progression through the drug discovery pipeline.
Application Notes and Protocols for the Quantitative Analysis of Fluconazole
Introduction
Fluconazole is a broad-spectrum antifungal agent belonging to the triazole class. It is widely utilized for the treatment and prevention of a variety of fungal infections. Accurate and reliable quantification of Fluconazole in different matrices, such as pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. These application notes provide detailed protocols for the quantitative analysis of Fluconazole using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Mechanism of Action
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14-α-demethylase, Fluconazole disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic 14-α-methyl sterols in the fungal cell membrane. This disruption of membrane integrity increases cellular permeability, resulting in the leakage of cellular contents and ultimately inhibiting fungal growth.
Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different analytical methods used for Fluconazole quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Plasma) |
| Linearity Range | 1 - 100 µg/mL | 0.125 - 10.0 µg/mL |
| Limit of Detection (LOD) | 0.10 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.25 µg/mL | 0.125 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 102.8% ± 5.53 |
| Precision (% RSD) | < 2.0% | < 15% |
| Wavelength (λmax) | 260 nm | 260 nm |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Method 1 (Human Plasma) | Method 2 (Intracellular) |
| Linearity Range | 0.01 - 10 µg/mL | 5.0 - 1000.0 ng/mL |
| Limit of Detection (LOD) | Not Reported | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL | 5.0 ng/mL |
| Accuracy (% Recovery) | 98.6 - 104.4% | > 77.61% |
| Precision (% RSD) | Intraday: 2.84 - 10.8% | Intraday: < 1.0% |
| Interday: 5.27 - 11.5% | Interday: < 0.51% | |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition | Not specified | m/z 307.1 → 238.2 |
Table 3: UV-Vis Spectrophotometry
| Parameter | Method 1 (Capsules) | Method 2 (Tablets) |
| Linearity Range | 50 - 400 µg/mL | 20 - 100 µg/mL |
| Limit of Detection (LOD) | Not Reported | 1.59 µg/ml |
| Limit of Quantification (LOQ) | Not Reported | 4.82 µg/ml |
| Accuracy (% Recovery) | Not Reported | 98 - 99% |
| Precision (% RSD) | Not Reported | < 2% |
| Wavelength (λmax) | 210 nm, 260 nm | 260.8 nm |
| Solvent | 0.1M HCl | Water or Methanol:Water (50:50) |
Experimental Protocols
Protocol 1: Quantification of Fluconazole in Pharmaceutical Capsules by HPLC-UV
This protocol is adapted for the analysis of Fluconazole in capsule dosage forms.
1. Materials and Reagents
-
Fluconazole reference standard
-
HPLC grade acetonitrile and water
-
0.45 µm membrane filters
-
Volumetric flasks and pipettes
2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (150 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase: Water and Acetonitrile (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Standard Solution Preparation
-
Prepare a primary stock solution of 500 µg/mL by dissolving 25 mg of Fluconazole reference standard in a 50 mL volumetric flask with water.
-
Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
5. Sample Preparation
-
Accurately weigh the contents of 20 capsules and calculate the average weight.
-
Weigh a quantity of the capsule powder equivalent to 25 mg of Fluconazole and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of water and sonicate for 15 minutes to dissolve.
-
Dilute to the mark with water and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
6. Analysis
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the concentration of Fluconazole from the calibration curve.
Caption: HPLC-UV workflow for Fluconazole quantification.
Protocol 2: Quantification of Fluconazole in Human Plasma by LC-MS/MS
This protocol is designed for the sensitive quantification of Fluconazole in human plasma samples.
1. Materials and Reagents
-
Fluconazole reference standard
-
Deuterium-labeled Fluconazole internal standard (IS)
-
LC-MS grade acetonitrile and water
-
Formic acid
-
Human plasma
2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column
3. LC-MS/MS Conditions
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: As optimized for the specific column and system.
-
Ionization: Positive ESI
-
Detection: Multiple Reaction Monitoring (MRM)
4. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of Fluconazole and the IS in a suitable solvent.
-
Spike blank human plasma with working standard solutions to prepare calibration standards and QC samples at various concentrations.
5. Sample Preparation (Protein Precipitation)
-
To 70 µL of plasma sample, standard, or QC, add the internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile) and vortex to mix.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
6. Analysis
-
Inject the prepared samples into the LC-MS/MS system.
-
Create a calibration curve by plotting the peak area ratio of Fluconazole to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of Fluconazole in the plasma samples from the calibration curve.
Application Notes and Protocols for 1,4-Benzoquinone as a Potential Antifungal Agent Against Agricultural Pathogens
Disclaimer: The following application notes and protocols are based on publicly available research on 1,4-benzoquinone and its derivatives. The term "Antifungal agent 60" is not a standard scientific designation; therefore, this document focuses on the representative compound 1,4-benzoquinone , which has demonstrated antifungal properties relevant to agriculture.
Introduction
1,4-Benzoquinone is a cyclic conjugated diketone that has garnered interest for its biological activities, including its potential as an antifungal agent. It is a metabolite found in various organisms and has been shown to inhibit the growth of several fungal species, including some that are pathogenic to agricultural crops. These notes provide an overview of its application, efficacy, and protocols for its evaluation against agricultural fungal pathogens.
Mechanism of Action
The primary antifungal mechanism of 1,4-benzoquinone is believed to be its ability to induce oxidative stress within fungal cells. As a redox-active compound, it can accept electrons and generate reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and DNA. Additionally, its electrophilic nature allows it to react with nucleophilic groups in essential enzymes and proteins, disrupting their function and leading to fungal cell death. Some fungi have evolved detoxification mechanisms, such as quinone reductases, to counteract this effect.
Data Presentation: Antifungal Efficacy
The following table summarizes the observed antifungal activity of 1,4-benzoquinone (BQ) and its close derivatives against common agricultural fungal pathogens.
| Fungal Pathogen | Compound | Concentration/Dosage | Observed Effect | Reference |
| Aspergillus flavus | 1,4-Benzoquinone | 45 µ g/adult insect equivalent | Inhibitory effect on mycelial growth | [1][2][3][4] |
| Aspergillus fumigatus | 1,4-Benzoquinone | 45 µ g/adult insect equivalent | Inhibitory effect on mycelial growth | [1][2][3][4] |
| Aspergillus niger | 1,4-Benzoquinone | 45 µ g/adult insect equivalent | Inhibitory effect with rapid recovery | [1][2][3][4] |
| Fusarium sp. | 1,4-Benzoquinone | 45 µ g/adult insect equivalent | Inhibitory effect on mycelial growth | [1][2][3][4] |
| Penicillium sp. | Ethyl-1,4-benzoquinone + Methyl-1,4-benzoquinone | 45 µ g/adult insect equivalent | Lethal effect | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing using Disk Diffusion Assay
This protocol is designed to qualitatively assess the antifungal activity of 1,4-benzoquinone against a target fungal pathogen.
Materials:
-
1,4-Benzoquinone (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Potato Dextrose Agar (PDA) plates
-
Cultures of target fungal pathogens (e.g., Fusarium oxysporum)
-
Sterile distilled water
-
Hemocytometer
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal pathogen on a PDA plate until sporulation.
-
Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of 1,4-benzoquinone in DMSO (e.g., 10 mg/mL).
-
Prepare serial dilutions to achieve desired testing concentrations.
-
-
Inoculation and Treatment:
-
Uniformly spread 100 µL of the fungal spore suspension onto the surface of a PDA plate using a sterile swab.
-
Allow the plate to dry for 10-15 minutes.
-
Impregnate sterile filter paper disks with 10 µL of the different concentrations of 1,4-benzoquinone solution.
-
As a negative control, use a disk impregnated with 10 µL of DMSO.
-
Place the disks onto the inoculated PDA plates.
-
-
Incubation and Observation:
-
Incubate the plates at 25-28°C for 3-5 days.
-
Measure the diameter of the inhibition zone (the clear area around the disk where fungal growth is inhibited) in millimeters.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of 1,4-benzoquinone that inhibits the visible growth of a fungal pathogen.
Materials:
-
1,4-Benzoquinone
-
DMSO
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Fungal spore suspension (prepared as in Protocol 1)
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Preparation of Microtiter Plate:
-
Add 100 µL of PDB to each well of a 96-well plate.
-
Create a serial dilution of 1,4-benzoquinone directly in the plate. Start by adding 100 µL of a 2X concentrated stock solution to the first well of a row. Mix and transfer 100 µL to the next well, repeating across the row. Discard the final 100 µL from the last well.
-
Include a positive control (PDB + inoculum, no compound) and a negative control (PDB only).
-
-
Inoculation:
-
Add 10 µL of the fungal spore suspension (1 x 10^6 spores/mL) to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 25-28°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of 1,4-benzoquinone at which there is no visible fungal growth (no turbidity) compared to the positive control.
-
Optionally, the optical density (OD) at 600 nm can be read using a spectrophotometer for a quantitative assessment of growth inhibition.
-
Safety Precautions
1,4-Benzoquinone is a hazardous substance. It is toxic if inhaled, swallowed, or in contact with skin, and can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Conclusion
1,4-Benzoquinone demonstrates significant potential as a lead compound for the development of new agricultural fungicides. Its broad-spectrum activity and presumed mechanism of action make it a candidate for managing a variety of plant pathogenic fungi. Further research is required to optimize its efficacy, evaluate its phytotoxicity, and develop stable formulations for field applications. The protocols provided herein offer a standardized framework for the continued investigation of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associated Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associated Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"Antifungal agent 60" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 60. The information addresses common solubility challenges and offers potential solutions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also referred to as compound 16) is an inhibitor of ergosterol biosynthesis with broad-spectrum antifungal activity.[1] It has shown efficacy against several human pathogenic fungal species, including fluconazole-resistant C. albicans and multi-drug resistant Candida auris.[1] Chemically, it contains an alkyne group, making it suitable for click chemistry applications.[1]
Q2: I'm observing poor solubility of this compound in my aqueous buffer. Is this expected?
Many novel drug candidates, particularly those with complex aromatic structures like many antifungal agents, exhibit poor water solubility.[2][3][4] This is a common challenge in early-stage drug development.[4] While specific solubility data for this compound is not extensively published, its structural class suggests that low aqueous solubility is a potential characteristic.
Q3: What are the initial steps to troubleshoot the poor solubility of this compound?
The initial approach to addressing solubility issues involves a systematic evaluation of various physical and chemical modification techniques.[5][6] It is recommended to start with simple adjustments such as pH modification and the use of co-solvents before moving to more complex formulation strategies.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound in standard aqueous buffers for in vitro assays. The following guide provides potential solutions to enhance its solubility.
Table 1: Troubleshooting Poor Aqueous Solubility of this compound
| Issue | Potential Cause | Suggested Solution | Expected Improvement |
| Precipitation in aqueous buffer | Low intrinsic water solubility of the compound. | pH Adjustment: Determine the pKa of this compound. For weakly basic drugs, decreasing the pH below the pKa can increase solubility. Conversely, for weakly acidic drugs, increasing the pH can improve solubility.[7][8] | 10 to 100-fold increase |
| Co-solvents: Introduce a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.[3][6] Start with low percentages (e.g., 1-5%) and gradually increase. | 5 to 50-fold increase | ||
| Inconsistent results in biological assays | Compound crashing out of solution upon dilution. | Use of Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Poloxamer 188 at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the drug.[2] | 20 to 200-fold increase |
| Complexation with Cyclodextrins: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility.[5][9] | 50 to 1000-fold increase | ||
| Low bioavailability in animal studies | Poor dissolution rate in the gastrointestinal tract. | Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of the drug particles, thereby enhancing the dissolution rate.[3][5] | Up to 10-fold increase in dissolution rate |
| Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG) to improve its wettability and dissolution.[2] | 10 to 50-fold increase in dissolution rate |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound in a specific solvent system.
Materials:
-
This compound (solid)
-
Selected solvent system (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent system.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, check for the presence of undissolved solid material to confirm saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a method to enhance the solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., deionized water or PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method.
Visualizations
Caption: Experimental workflow for troubleshooting the solubility of this compound.
Caption: Impact of solubility on the ergosterol biosynthesis inhibition pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antifungal Agent 60 Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting stability testing of Antifungal Agent 60.
Troubleshooting Guide
This guide addresses specific issues that may arise during the stability testing of this compound in various media.
| Question ID | Question | Possible Causes & Troubleshooting Steps |
| STAB-001 | I am observing a rapid loss of potency of this compound in my aqueous solution at neutral pH, even at room temperature. What could be the cause? | Possible Causes: 1. Hydrolytic Degradation: Although stable at neutral pH, this compound may undergo hydrolysis over extended periods. The presence of certain buffers or trace metal ions can catalyze this degradation.2. Oxidation: The compound may be susceptible to oxidation, especially if the solvent has not been degassed or if there is significant headspace in the container.3. Adsorption to Container: this compound might adsorb to the surface of certain types of containers (e.g., specific plastics).Troubleshooting Steps: 1. Buffer Selection: Use buffers with minimal catalytic activity, such as phosphate or citrate buffers. Evaluate stability in different buffer systems.2. Inert Atmosphere: Prepare solutions using degassed solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon.3. Container Compatibility: Test stability in different container types, including glass (Type I borosilicate) and various polymers (e.g., polypropylene, polyethylene).4. Antioxidant Addition: Consider the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) to assess if oxidation is the primary degradation pathway. |
| STAB-002 | During forced degradation studies under acidic conditions (e.g., 0.1 N HCl), I see multiple degradation peaks on my HPLC chromatogram. How can I identify the major degradants? | Possible Causes: 1. Complex Degradation Pathway: The alkyne group in this compound could be susceptible to acid-catalyzed reactions, leading to multiple degradation products.[1][2]2. Secondary Degradation: Initial degradation products may be unstable and degrade further under the stress conditions.Troubleshooting Steps: 1. Time-Course Study: Analyze samples at multiple time points during the forced degradation to observe the formation and potential disappearance of degradation products over time. This can help distinguish primary from secondary degradants.2. LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain the mass of the parent drug and its degradants. Fragmentation patterns from MS/MS can help elucidate the structures of the degradation products.3. Fraction Collection and NMR: If a degradant is present in sufficient quantity, collect the corresponding fraction from the HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. |
| STAB-003 | My photostability study is showing inconsistent results for this compound. Why might this be happening? | Possible Causes: 1. Inconsistent Light Exposure: The intensity and wavelength of the light source may not be uniform across all samples.2. Solvent Effects: The solvent used can influence the photodegradation pathway. Some solvents may act as photosensitizers.3. Container Material: The container material might not be transparent to the relevant wavelengths of light, or it could leach substances that affect stability.Troubleshooting Steps: 1. Controlled Photostability Chamber: Use a validated photostability chamber that provides controlled and consistent light exposure as per ICH Q1B guidelines.2. Solvent Screening: Evaluate photostability in a range of solvents with different polarities and protic/aprotic properties.3. Quartz Cuvettes: For solution-state photostability, use quartz cuvettes which are transparent to a broad range of UV and visible light.4. Dark Control: Always include a dark control (sample protected from light) to differentiate between photolytic and other degradation pathways. |
| STAB-004 | I am having difficulty developing a stability-indicating HPLC method for this compound. The degradation peaks are co-eluting with the parent peak. | Possible Causes: 1. Insufficient Chromatographic Resolution: The current HPLC method (column, mobile phase, gradient) may not have enough resolving power.2. Similar Polarity of Degradants: The degradation products may have very similar physicochemical properties to the parent compound.Troubleshooting Steps: 1. Method Development: * Column Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) with varying particle sizes. * Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile, methanol), pH of the aqueous phase, and buffer concentration. * Gradient Optimization: Modify the gradient slope and duration to improve separation. * Temperature: Vary the column temperature to alter selectivity.2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under stressed conditions. This can indicate the presence of co-eluting impurities. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for a stock solution of this compound in DMSO?
For short-term storage (1-2 weeks), it is recommended to store stock solutions in DMSO at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles.
2. How does pH affect the stability of this compound in aqueous media?
Based on typical stability profiles of similar antifungal agents, this compound is expected to be most stable at a slightly acidic to neutral pH (pH 4-7).[3][4] Significant degradation is often observed under strong acidic (pH < 2) and alkaline (pH > 9) conditions.[3][4]
3. What are the typical forced degradation conditions for this compound?
Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating methods.[5] Recommended starting conditions are:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.[3]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: 105°C for 24 hours (solid state).[3]
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
4. Is this compound susceptible to degradation in common cell culture media?
It is possible that components in cell culture media (e.g., salts, amino acids, pH indicators) could affect the stability of this compound over the course of a multi-day experiment. It is recommended to perform a preliminary stability study in the specific cell culture medium to be used. This can be done by incubating the compound in the medium at 37°C and analyzing its concentration at different time points (e.g., 0, 24, 48, 72 hours).
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C for 7 Days
| Solvent | Initial Concentration (µg/mL) | Concentration after 7 Days (µg/mL) | % Recovery |
| DMSO | 1000 | 995 | 99.5 |
| Ethanol | 100 | 98.2 | 98.2 |
| Acetonitrile | 100 | 99.1 | 99.1 |
| Water (pH 7.0) | 10 | 9.1 | 91.0 |
| PBS (pH 7.4) | 10 | 8.8 | 88.0 |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Time | % Assay of Parent | % Total Degradation | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 h | 75.2 | 24.8 | 3 |
| 0.1 N NaOH (60°C) | 24 h | 68.5 | 31.5 | 2 |
| 3% H₂O₂ (RT) | 24 h | 82.1 | 17.9 | 2 |
| Heat (105°C, solid) | 24 h | 98.9 | 1.1 | 1 |
| Light (ICH Q1B) | - | 95.3 | 4.7 | 1 |
Experimental Protocols
Protocol 1: Solution State Stability Assessment
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test media (e.g., water, buffers of different pH, cell culture media).
-
Storage: Aliquot the test solutions into appropriate, sealed containers (e.g., amber glass vials). Store the samples under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and a suitable solvent for thermal and photostability).
-
Stress Application:
-
Acid/Base Hydrolysis: Incubate the solutions at a specified temperature (e.g., 60°C).
-
Oxidation: Keep the solution at room temperature.
-
Thermal Stress: Place the solid compound in a calibrated oven.
-
Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines. Include a dark control.
-
-
Neutralization (for acid/base hydrolysis): After the desired time, cool the samples and neutralize them with an equivalent amount of base/acid.
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/PDA method. If necessary, use LC-MS for identification of degradation products.
-
Data Analysis: Determine the percentage degradation and the relative peak areas of the degradation products.
Visualizations
Caption: Workflow for Solution State Stability Testing of this compound.
Caption: Logical Relationship of Forced Degradation Pathways for this compound.
References
"Antifungal agent 60" overcoming resistance mechanisms
Welcome to the technical support center for Antifungal Agent 60 (AF-60). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AF-60 and troubleshooting potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, multi-target antifungal compound. Its primary mechanism involves the simultaneous inhibition of two key fungal pathways: ergosterol biosynthesis and cell wall integrity. Specifically, AF-60 targets both lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol pathway, and β-(1,3)-D-glucan synthase (encoded by the FKS genes), an essential component for cell wall synthesis.[1][2][3][4] This dual-action is designed to overcome common resistance mechanisms that affect single-target antifungal agents.
Q2: How does this compound overcome known fungal resistance mechanisms?
A2: AF-60 is engineered to circumvent prevalent resistance strategies in several ways:
-
Dual Targeting: By inhibiting both Erg11 and Fks1, AF-60 creates a synergistic fungicidal effect. Mutations in one target are less likely to confer resistance when the other pathway is also inhibited.[5]
-
Efflux Pump Evasion: The chemical structure of AF-60 is designed to be a poor substrate for major fungal efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, which are often overexpressed in azole-resistant strains.[3][6]
-
Biofilm Penetration: AF-60 possesses properties that allow for enhanced penetration of the extracellular matrix of fungal biofilms, a common physical barrier to many antifungal drugs.
Q3: What is the spectrum of activity for this compound?
A3: AF-60 has demonstrated broad-spectrum activity against a wide range of pathogenic fungi, including Candida species (C. albicans, C. glabrata, C. auris), Aspergillus fumigatus, and Cryptococcus neoformans. Its efficacy extends to strains that are resistant to conventional azoles and echinocandins.
Q4: Are there any known off-target effects in mammalian cells?
A4: Preclinical studies have shown high selectivity of AF-60 for fungal targets. The mammalian orthologs of Erg11 and β-(1,3)-D-glucan synthase have significantly lower binding affinities for AF-60, minimizing off-target effects. However, as with any experimental compound, cytotoxicity assays are recommended for specific cell lines being used in your research.
Troubleshooting Guides
Problem 1: Suboptimal activity of AF-60 in vitro.
| Possible Cause | Troubleshooting Step |
| Incorrect Solubilization | AF-60 is highly hydrophobic. Ensure it is fully dissolved in DMSO to a stock concentration of at least 10 mg/mL before preparing final dilutions in culture medium. Precipitates may form at high concentrations in aqueous solutions. |
| Drug Adsorption | Polystyrene plates can adsorb hydrophobic compounds. Using low-binding microplates is recommended for susceptibility testing. |
| Inappropriate pH of Medium | The activity of AF-60 can be pH-dependent. Ensure the pH of your experimental medium is maintained within the recommended range of 6.5-7.5. |
| High Serum Concentration | High concentrations of serum in the culture medium can bind to AF-60, reducing its effective concentration. If possible, perform initial experiments with lower serum concentrations (e.g., ≤2%). |
Problem 2: Inconsistent results in biofilm eradication assays.
| Possible Cause | Troubleshooting Step |
| Immature Biofilm | Ensure biofilms are allowed to mature for a sufficient period (typically 24-48 hours) before the addition of AF-60 to allow for the development of the extracellular matrix. |
| Metabolic Inactivity | Cells deep within a mature biofilm may be metabolically quiescent and less susceptible. Consider combination therapy with an agent that disrupts the biofilm matrix or alters the metabolic state of the cells. |
| Inadequate Drug Exposure | Due to the dense nature of biofilms, a longer incubation time with AF-60 may be required compared to planktonic cells. A time-course experiment is recommended to determine the optimal exposure time. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of AF-60 against various fungal pathogens.
| Fungal Species | Strain | AF-60 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | SC5314 (Wild-Type) | 0.125 | 0.5 | 0.03 |
| Candida albicans | FLC-R (Erg11 mutation) | 0.25 | >64 | 0.03 |
| Candida glabrata | ATCC 2001 | 0.5 | 16 | 0.06 |
| Candida auris | B11221 (Multidrug-Resistant) | 0.25 | >256 | 2 |
| Aspergillus fumigatus | Af293 | 0.06 | N/A | 0.125 |
| Cryptococcus neoformans | H99 | 0.125 | 8 | N/A |
Table 2: Efficacy of AF-60 in a murine model of disseminated candidiasis.
| Treatment Group | Dosage (mg/kg) | Fungal Burden (log CFU/kidney) at 48h | Survival Rate (%) at 14 days |
| Vehicle Control | - | 7.8 ± 0.5 | 0 |
| AF-60 | 10 | 4.2 ± 0.7 | 80 |
| AF-60 | 20 | 2.1 ± 0.4 | 100 |
| Fluconazole | 20 | 6.5 ± 0.6 | 20 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
-
Inoculum Preparation: Culture the fungal strain on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration specified by CLSI or EUCAST guidelines.
-
Drug Dilution: Prepare a 2X serial dilution of AF-60 in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of AF-60 that causes a significant inhibition of growth compared to the drug-free control well.
Protocol 2: In Vitro Biofilm Eradication Assay
-
Biofilm Formation: In a 96-well plate, add 100 µL of a standardized fungal suspension (1 x 10^6 cells/mL in RPMI) to each well. Incubate at 37°C for 24 hours to allow for biofilm formation.
-
Wash Step: Gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Drug Treatment: Add serial dilutions of AF-60 to the wells containing the established biofilms. Incubate for another 24 hours.
-
Viability Assessment: Wash the wells again with PBS. Quantify the viable cells remaining in the biofilm using a metabolic assay (e.g., XTT or alamarBlue) or by scraping the biofilm, sonicating to disaggregate, and performing colony forming unit (CFU) counts.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: How this compound overcomes resistance.
References
- 1. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Off-Target Effects of Azole Antifungal Agents
A Note on "Antifungal Agent 60": The term "this compound" does not correspond to a standard nomenclature for a specific antifungal drug. To provide a comprehensive and technically accurate resource, this guide will focus on a widely used and well-characterized class of antifungal agents: the azoles , with a specific focus on Fluconazole . The principles, experimental protocols, and troubleshooting advice presented here are broadly applicable to researchers working with other azole antifungals and can be adapted for various experimental contexts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of azole antifungal agents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of azole antifungals like Fluconazole?
A1: Azole antifungals, including fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1][2]
Q2: What are the major off-target effects of Fluconazole in a research setting?
A2: The most significant off-target effects of fluconazole and other azoles stem from their interaction with mammalian cytochrome P450 (CYP) enzymes.[3] While they are more selective for the fungal enzyme, they can inhibit human CYP isoforms, particularly CYP2C9, CYP2C19, and to a lesser extent, CYP3A4.[3][4] This inhibition can lead to significant drug-drug interactions, altering the metabolism of other compounds in experimental systems and potentially causing cytotoxicity at higher concentrations.
Q3: How can I minimize the impact of off-target CYP450 inhibition in my experiments?
A3: To minimize off-target CYP450 inhibition, consider the following strategies:
-
Dose-Response Studies: Conduct careful dose-response studies to determine the lowest effective concentration of the azole antifungal that inhibits fungal growth without significantly affecting mammalian cell viability or the metabolism of other co-administered compounds.
-
Use of More Selective Azoles: Newer generations of azole antifungals, such as voriconazole, may exhibit different selectivity profiles for fungal versus mammalian CYP enzymes. However, they can still have significant interactions.[5]
-
In Vitro Metabolism Assays: If your experimental system involves mammalian cells and other drugs, it is advisable to perform in vitro CYP inhibition assays to quantify the inhibitory potential of the azole you are using on the relevant CYP isoforms.
-
Combination Therapy: Combining a lower dose of an azole with a non-azole antifungal that has a different mechanism of action can be a strategy to enhance antifungal efficacy while minimizing off-target effects.
Q4: Are there alternative classes of antifungal agents with fewer off-target effects related to CYP450 inhibition?
A4: Yes, other classes of antifungal agents have different mechanisms of action and, consequently, different off-target effect profiles:
-
Echinocandins (e.g., Caspofungin, Micafungin): These agents inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[6] This target is absent in mammalian cells, generally resulting in fewer off-target effects and drug-drug interactions compared to azoles.[7]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death. While effective, they can also bind to cholesterol in mammalian cell membranes, leading to significant toxicity, particularly nephrotoxicity.[8][9]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in mammalian cell lines when co-incubated with our azole antifungal.
-
Possible Cause: The concentration of the azole antifungal is too high, leading to off-target inhibition of essential host cell functions or direct cellular toxicity.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of the antifungal agent on your specific mammalian cell line.
-
Determine the Therapeutic Index: Calculate the therapeutic index (TI) by comparing the CC50 value with the Minimum Inhibitory Concentration (MIC) against the target fungus (TI = CC50 / MIC). A higher TI indicates greater selectivity for the fungal target.
-
Optimize Concentration: Use a concentration of the azole antifungal that is well below the CC50 but still effective against the fungus.
-
Consider a Different Azole: If a suitable therapeutic window cannot be achieved, consider testing an alternative azole with a potentially better toxicity profile.
-
Problem 2: Inconsistent or unexpected results in drug interaction studies involving an azole antifungal.
-
Possible Cause: The azole antifungal is inhibiting the metabolism of the other test compound through interaction with cytochrome P450 enzymes.
-
Troubleshooting Steps:
-
Review the Literature: Check for known drug-drug interactions for the specific azole and the other compound you are testing.
-
Conduct a CYP450 Inhibition Assay: Perform an in vitro assay to determine the IC50 or Ki of your azole antifungal against the major human CYP450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4). This will quantify its inhibitory potential.
-
Use a Positive Control Inhibitor: Include a known inhibitor for the specific CYP isoform that metabolizes your compound of interest to validate your experimental system.
-
Consider Combination Therapy Studies: If the goal is to find synergistic effects, a checkerboard assay can help identify effective concentrations of both drugs that are lower than their individual effective doses, potentially reducing off-target interactions.
-
Data Presentation
Table 1: In Vitro Activity of Various Azole Antifungals Against Common Candida Species.
| Antifungal Agent | Candida albicans MIC90 (µg/mL) | Candida glabrata MIC90 (µg/mL) | Candida parapsilosis MIC90 (µg/mL) | Candida krusei MIC90 (µg/mL) |
| Fluconazole | 0.5[10] | 32[10] | 2[10] | ≥64[10] |
| Voriconazole | 0.03[11] | 0.5[11] | 0.12[11] | 0.5[11] |
| Itraconazole | >32[12] | - | - | - |
| Ketoconazole | - | - | - | - |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates. Data can vary based on testing methodology and geographical location of isolates.
Table 2: Inhibitory Activity of Azole Antifungals against Human Cytochrome P450 Isoforms.
| Antifungal Agent | CYP2C9 (IC50/Ki in µM) | CYP2C19 (IC50/Ki in µM) | CYP3A4 (IC50/Ki in µM) |
| Fluconazole | 30.3 (IC50)[3] / 7-8 (Ki)[13] | 12.3 (IC50)[3] | 15-18 (Ki)[13] |
| Voriconazole | 3.62 (IC50) / 2.79 (Ki)[5] | 5.25 (IC50) / 5.1 (Ki)[5] | 2.90 (IC50) / 0.66 (competitive Ki), 2.97 (non-competitive Ki)[5] |
| Itraconazole | >10 (IC50)[3] | >10 (IC50)[3] | 0.0061 (unbound IC50)[14] |
| Ketoconazole | - | - | 0.03-0.5 (IC50)[15] / 0.011-0.045 (Ki)[16] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate stronger inhibition.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27)
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Prepare Antifungal Dilutions: Perform serial two-fold dilutions of the azole antifungal agent in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.[16]
MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add various concentrations of the azole antifungal to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the CC50 value.
Cytochrome P450 Inhibition Assay (IC50 Determination)
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes, a specific CYP isoform substrate, and the azole antifungal at various concentrations in a phosphate buffer.
-
Initiate Reaction: Start the reaction by adding a NADPH-generating system.
-
Incubation: Incubate the mixture at 37°C for a specific time, allowing the CYP enzyme to metabolize the substrate.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as acetonitrile.
-
Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.
-
Calculate IC50: Determine the concentration of the azole antifungal that causes 50% inhibition of metabolite formation compared to the vehicle control.[18]
Visualizations
Caption: Fungal Ergosterol Biosynthesis Pathway and the Target of Azole Antifungals.
Caption: Experimental Workflow for an MTT-based Cytotoxicity Assay.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity in Experiments.
References
- 1. Login | International Journal of Life Sciences [ijlsci.in]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. minds.wisconsin.edu [minds.wisconsin.edu]
- 9. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance [mdpi.com]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Warfarin-fluconazole. I. Inhibition of the human cytochrome P450-dependent metabolism of warfarin by fluconazole: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of specificity of eight chemical inhibitors using cDNA-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole for Six Candida Species as Determined by the Colorimetric Sensititre YeastOne Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antifungal Agent 60 (AFA-60)
Welcome to the technical support center for Antifungal Agent 60 (AFA-60). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with AFA-60, focusing on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AFA-60) and why is its bioavailability a concern?
A1: this compound (AFA-60) is a potent, orally administered triazole antifungal drug. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This poor solubility is a major limiting factor for its oral bioavailability, potentially leading to suboptimal drug exposure and reduced therapeutic efficacy.[1][4]
Q2: My in vivo experiments with AFA-60 are showing low and variable plasma concentrations. What are the likely causes and how can I troubleshoot this?
A2: Low and variable plasma concentrations of AFA-60 are typically due to its poor dissolution in the gastrointestinal tract. Here are some common causes and troubleshooting steps:
-
Crystallinity of the Drug Substance: The crystalline form of AFA-60 has low intrinsic solubility.
-
pH-Dependent Solubility: AFA-60 is a weakly basic drug, and its solubility is pH-dependent.[5][7]
-
Food Effects: The absorption of many poorly soluble drugs is influenced by food.
-
Troubleshooting: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on AFA-60 absorption.
-
Q3: What are the most common formulation strategies to enhance the bioavailability of AFA-60?
A3: Several formulation strategies can be employed to improve the solubility and, consequently, the bioavailability of AFA-60. These include:
-
Solid Dispersions: Dispersing AFA-60 in a hydrophilic polymer matrix to create an amorphous solid dispersion.[5][6] This is a widely used technique for improving the apparent solubility of poorly water-soluble drugs.[5]
-
Nanoparticle-based Delivery Systems: Encapsulating AFA-60 in niosomes, liposomes, or other nanocarriers can enhance its solubilization.[2][3][8]
-
Cocrystallization: Forming a cocrystal of AFA-60 with a pharmaceutically acceptable co-former to alter its crystal lattice structure and improve its dissolution rate.[1]
-
Complexation: Using cyclodextrins to form inclusion complexes with AFA-60, thereby increasing its aqueous solubility.[9]
Troubleshooting Guides
Guide 1: Poor In Vitro Dissolution of AFA-60
Problem: You are observing less than 30% drug release after 120 minutes in a standard dissolution test (e.g., USP Apparatus II) in simulated intestinal fluid (pH 6.8).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Crystallinity | Prepare a solid dispersion of AFA-60 with a polymer like Soluplus® or HPMCP using hot-melt extrusion.[5] | Increased dissolution rate due to the amorphous nature of the drug. |
| Poor Wetting | Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration (0.1-0.5%) in the dissolution medium.[9] | Improved wetting of the drug particles, leading to a faster dissolution rate. |
| Particle Size | Reduce the particle size of the AFA-60 drug substance through micronization.[6][9] | Increased surface area available for dissolution, resulting in a faster release profile. |
Data Presentation: Impact of Formulation on AFA-60 Bioavailability
The following table summarizes the reported improvements in solubility and bioavailability for poorly soluble antifungal agents using different formulation strategies. This data can serve as a benchmark for your experiments with AFA-60.
| Formulation Strategy | Drug | Solubility Enhancement (Fold Increase) | Bioavailability Enhancement (Fold Increase in AUC) | Reference |
| Cocrystallization | Itraconazole | 2.4x in 0.1 N HCl, 25.77x in phosphate buffer (pH 6.8) | 2.8x | [1] |
| Solid Dispersion (Hot-Melt Extrusion) | Itraconazole | Not specified | 3x | [5] |
| Niosomal Gel | Luliconazole | Not specified | Enhanced antifungal activity | [8] |
| Permeability Enhancement | Clotrimazole | 5-fold increase in permeability constant | Enhanced antifungal activity | [10] |
Experimental Protocols
Protocol 1: Preparation of AFA-60 Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of AFA-60 to enhance its dissolution rate.
Materials:
-
AFA-60 powder
-
Hydrophilic polymer (e.g., Soluplus®, HPMCP)
-
Hot-melt extruder
-
Pelletizer
Methodology:
-
Physically mix AFA-60 and the chosen polymer in a predetermined ratio (e.g., 1:3 w/w).
-
Feed the physical mixture into the hot-melt extruder.
-
Set the temperature profile of the extruder barrel zones to ensure the mixture melts and forms a homogenous blend without thermal degradation of AFA-60.
-
The molten extrudate is then passed through a pelletizer to form pellets.
-
The resulting solid dispersion pellets can be filled into capsules for in vitro dissolution testing and in vivo pharmacokinetic studies.[5][7]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel AFA-60 formulation compared to the pure drug.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
AFA-60 formulation and pure drug suspension
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: one receiving the pure AFA-60 suspension and the other receiving the novel AFA-60 formulation.
-
Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for AFA-60 concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[1][11]
Visualizations
Caption: Experimental workflow for improving AFA-60 bioavailability.
Caption: The logical cascade from poor solubility to suboptimal efficacy.
References
- 1. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Evaluation of Niosomal Formulation for Solubility Enhancement of Anti-fungal Agent for the Treatment of Oral Candidiasis[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method [frontiersin.org]
Troubleshooting "Antifungal agent 60" crystallization for structural studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of "Antifungal Agent 60" for structural studies. The information provided is based on general principles of small molecule crystallization and best practices for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Properties of this compound (Hypothetical)
A summary of the hypothetical physicochemical properties of this compound is provided below to guide experimental design.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Solubility in Water | Low |
| LogP | 3.2 |
| pKa | 6.8 (weak base) |
| Chemical Formula | C₂₂H₂₃FN₄O₃ |
| Appearance | White to off-white crystalline powder |
| Melting Point | 180-185 °C |
| Storage Conditions | 2-8 °C, protect from light |
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Question: I am not getting any crystals. What are the possible reasons and solutions?
Answer:
The complete absence of crystals can be due to several factors, ranging from incorrect concentration to inappropriate crystallization conditions. Here are some common causes and troubleshooting steps:
-
Suboptimal Supersaturation: Crystallization requires a state of supersaturation that is favorable for nucleation but not so high that it leads to amorphous precipitation.[1][2]
-
Solution: Systematically vary the concentration of this compound and the precipitant. A grid screen with varying concentrations of both can help identify a suitable supersaturation zone.
-
-
Inappropriate Solvent or Precipitant: The choice of solvent and precipitant is critical for successful crystallization.
-
Solution: Screen a wide range of solvents in which this compound is soluble. Similarly, test a diverse set of precipitants (e.g., different molecular weight PEGs, salts, organic solvents).
-
-
pH is Not Optimal: For ionizable compounds like this compound, pH can significantly influence solubility and crystal packing.
-
Solution: Screen a range of pH values around the pKa of the compound. Buffers with different chemical properties should also be tested.
-
-
Temperature: Temperature affects solubility and the kinetics of nucleation and crystal growth.[2]
-
Solution: Set up crystallization trials at different temperatures (e.g., 4°C, 18°C, 25°C). Temperature gradient screening can also be an effective strategy.[3]
-
-
Insufficient Time: Some crystals, especially from salt-containing solutions, can take several days or even weeks to appear.[1]
-
Solution: Be patient and allow sufficient time for nucleation and growth. Regularly inspect the crystallization drops over an extended period.
-
Question: I am getting very small or needle-like crystals. How can I grow larger, better-quality crystals?
Answer:
The formation of small, poorly formed crystals often indicates that the nucleation rate is too high relative to the crystal growth rate. The goal is to slow down the process to allow for the growth of larger, more ordered crystals.
-
Reduce Supersaturation: A high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals.
-
Solution: Lower the concentration of this compound or the precipitant. Modifying the ratio of the sample to the reservoir solution in vapor diffusion setups can also help.[2]
-
-
Optimize Temperature: Slower kinetics at lower temperatures can sometimes favor the growth of larger crystals.
-
Solution: If initial crystals were obtained at room temperature, try setting up experiments at a lower temperature (e.g., 4°C).
-
-
Use Additives: Certain additives can act as "nucleation inhibitors" or help in the formation of better-ordered crystal lattices.[1]
-
Solution: Screen for additives such as small organic molecules, detergents (at low concentrations), or different salts that might favorably interact with the compound.
-
-
Seeding: Introducing microcrystals (seeds) into a solution that is only slightly supersaturated can promote the growth of larger crystals from a limited number of nucleation sites.
-
Solution: Prepare a seed stock from existing microcrystals and serially dilute it to find the optimal concentration for seeding new crystallization drops.
-
Question: My crystals diffract poorly. What can I do to improve the diffraction quality?
Answer:
Poor diffraction can result from internal disorder within the crystal lattice, small crystal size, or damage during handling.
-
Improve Crystal Size and Morphology: As a first step, try the optimization strategies mentioned in the previous question to grow larger, more robust crystals.
-
Post-Crystallization Treatments:
-
Cryo-protection: For data collection at cryogenic temperatures, it is crucial to find a suitable cryo-protectant to prevent ice formation, which can destroy the crystal lattice.
-
Solution: Screen a variety of cryo-protectants (e.g., glycerol, ethylene glycol, low molecular weight PEGs) at different concentrations to find one that allows for flash-cooling without damaging the crystal.
-
-
Radiation Damage: Small molecule crystals can be susceptible to radiation damage from high-intensity X-ray beams.[4]
-
Solution: Collect data at cryogenic temperatures, limit the exposure time per frame, and use an attenuated X-ray beam if necessary.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial screening methods for crystallizing this compound?
A1: A sparse-matrix screening approach is highly recommended for initial crystallization trials.[3] This involves testing a wide range of pre-formulated chemical conditions. Commercially available screens for small molecules are a good starting point. The most common crystallization techniques for small molecules are vapor diffusion (hanging drop or sitting drop) and microbatch-under-oil.[2]
Q2: How does the purity of this compound affect crystallization?
A2: The purity of the sample is paramount for successful crystallization. Impurities can inhibit nucleation, interfere with crystal growth, and lead to disordered crystals. It is essential to use highly purified this compound for crystallization trials. Techniques like HPLC can be used to assess purity.
Q3: What is polymorphism and how might it affect my experiments?
A3: Polymorphism is the ability of a compound to crystallize in more than one crystal form.[5] Different polymorphs can have different physical properties, including solubility and stability, which can affect the reproducibility of crystallization experiments.[5] If you observe different crystal morphologies under similar conditions, you may be dealing with polymorphism. Characterizing the different forms using techniques like powder X-ray diffraction (PXRD) is important.[6]
Q4: Can I use co-crystallization to obtain a structure of this compound?
A4: Yes, co-crystallization is a powerful technique, especially for molecules that are difficult to crystallize on their own.[7][8] This involves crystallizing the target molecule with a second compound (a "co-former") to form a new crystalline solid with a defined stoichiometry.[7][9] Screening for co-formers that can form stable interactions (like hydrogen bonds) with this compound could be a viable strategy.[8]
Experimental Protocols & Workflows
General Crystallization Workflow
The following diagram illustrates a general workflow for the crystallization of this compound.
Troubleshooting Crystallization Issues
This flowchart provides a logical approach to troubleshooting common crystallization problems.
Protocol: Hanging Drop Vapor Diffusion
-
Preparation:
-
Prepare a stock solution of this compound at a high concentration (e.g., 20-50 mg/mL) in a suitable organic solvent (e.g., DMSO, ethanol).
-
Prepare a reservoir solution containing the precipitant (e.g., 20% PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 6.5).
-
-
Setup:
-
Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1 µL of the this compound stock solution with 1 µL of the reservoir solution.
-
Carefully invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 18°C).
-
-
Observation:
-
Monitor the drop for crystal growth periodically using a microscope. Over time, water will evaporate from the drop and equilibrate with the reservoir, slowly increasing the concentration of the compound and precipitant in the drop, leading to crystallization.
-
Protocol: Microbatch-Under-Oil
-
Preparation:
-
Prepare stock solutions of this compound and precipitants as for the vapor diffusion method.
-
Use a mixture of paraffin and mineral oil as the crystallization oil.
-
-
Setup:
-
In a 96-well microplate, pipette 1 µL of the this compound stock solution.
-
Add 1 µL of the precipitant solution to the same drop.
-
Carefully overlay the drop with 10-20 µL of the crystallization oil to prevent evaporation.
-
-
Incubation:
-
Incubate the plate at a constant temperature.
-
-
Observation:
-
Since there is no vapor diffusion, the initial condition is the final condition. Monitor the drops for crystal formation over time. This method is particularly useful for high-throughput screening.[2]
-
References
- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. diamond.ac.uk [diamond.ac.uk]
- 5. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Self-assembly of antifungal agent 5-fluorocytosine and nutrient trans-p-coumaric acid furnishes a cocrystal with the potential to reduce toxicity and side effects for the drug: a case study combining theory with experiment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Antifungal Agent 60 Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of Antifungal Agent 60. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the transition from laboratory to pilot-plant scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the three main synthetic steps for this compound.
Step 1: Condensation Reaction
Question: We are observing a significant decrease in yield and an increase in impurity levels for the initial condensation step when moving from a 10L to a 100L reactor. What are the likely causes and solutions?
Answer: This is a common challenge in scaling up chemical processes. The primary reasons for decreased yield and purity are often related to mass and heat transfer limitations that are not apparent at the lab scale.[1][2]
Potential Causes:
-
Inefficient Mixing: In larger reactors, achieving uniform mixing is more difficult.[1][3] This can lead to localized areas of high reactant concentration, promoting side reactions and impurity formation.
-
Poor Heat Transfer: Exothermic reactions can create localized "hot spots" in large vessels if the cooling system is not efficient enough to dissipate the heat generated.[3][4][5] This can degrade both reactants and the desired product.
-
Extended Reaction Time: The overall time for heating, reagent addition, and cooling is often longer at a larger scale, which can lead to product decomposition or the formation of more byproducts.[4][6]
Recommended Solutions:
-
Optimize Agitation: Work with chemical engineers to model the mixing in the larger reactor. It may be necessary to change the stirrer type (e.g., from a magnetic stir bar to an overhead impeller with a specific blade design) or adjust the agitation speed to ensure homogeneity.[3]
-
Improve Temperature Control: Ensure the reactor's heating/cooling jacket is adequate for the scale. Consider slowing the rate of reagent addition to better manage the heat evolved from the reaction.[3][7] Utilizing process analytical technology (PAT) with real-time temperature monitoring can help detect and prevent temperature spikes.[2]
-
Conduct a Time Course Study: Run the reaction at the pilot scale and take samples at regular intervals to determine the optimal reaction time that maximizes product formation while minimizing impurity generation.
Step 2: N-Alkylation
Question: During the N-alkylation step at the pilot scale, we are seeing incomplete conversion of our starting material, even after extending the reaction time. What could be the issue?
Answer: Incomplete conversion during scale-up, when the reaction works well at the bench, often points to issues with reagent stoichiometry, mixing efficiency, or the presence of contaminants.
Potential Causes:
-
Poor Solubility: One or more reagents may have poor solubility in the chosen solvent, which is exacerbated at a larger scale where achieving a uniform slurry or solution is more challenging.
-
Ineffective Mass Transfer: In a multiphase reaction (e.g., solid-liquid), the rate of reaction can be limited by how quickly the solid reactant dissolves or comes into contact with the other reagents.
-
Moisture Contamination: Larger quantities of solvents and reagents are more susceptible to contamination from atmospheric moisture, which can quench reactive intermediates.
Recommended Solutions:
-
Solvent Screening and Optimization: Re-evaluate the solvent system. A co-solvent might be needed to improve the solubility of all reactants at the target concentration.
-
Particle Size Analysis: If a reactant is a solid, ensure that the particle size distribution is consistent between batches. Smaller particle sizes can increase the surface area and improve reaction rates.
-
Inert Atmosphere: Ensure the large-scale reactor is properly dried and that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[8]
Step 3: Crystallization and Purification
Question: The final product from our 100L crystallization of this compound has a different crystal form (polymorph) and fails to meet the purity specifications compared to the lab-scale batch. Why is this happening?
Answer: Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to scale-dependent variables.[1] Changes in cooling rates, mixing, and supersaturation can lead to different crystal forms and trap impurities.
Potential Causes:
-
Cooling Rate Variation: Large vessels cool down much more slowly and less uniformly than small flasks.[4] A different cooling profile can lead to the formation of a different, sometimes less stable, polymorph.
-
Mixing and Supersaturation: The level of agitation affects the rate of nucleation and crystal growth. Inconsistent mixing can create localized areas of high supersaturation, leading to rapid precipitation (crashing out) of the product, which can trap impurities.[1]
-
Residual Solvents: At larger scales, it can be more difficult to remove solvents effectively during drying, leading to higher residual solvent levels in the final product.[1]
Recommended Solutions:
-
Controlled Cooling: Implement a programmed cooling profile for the reactor jacket to ensure a consistent and reproducible cooling rate.
-
Seeding Strategy: Develop a robust seeding strategy. Introducing seed crystals of the desired polymorph at a specific temperature and supersaturation level can guide the crystallization process to yield the correct form.
-
Stirring Study: Determine the optimal stirring rate that promotes crystal growth without causing excessive secondary nucleation or crystal breakage (which can affect filtration).
-
Drying Optimization: Optimize the drying process (e.g., temperature, vacuum level, duration) for the larger batch size to ensure efficient removal of residual solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?
A1: The CPPs are parameters that must be controlled within a defined range to ensure the final product meets its quality attributes. For this compound, these include:
-
Temperature: Crucial for controlling reaction rate and preventing side reactions.[9]
-
Reagent Addition Rate: Affects heat generation and local concentration gradients.[8]
-
Agitation Speed: Impacts mixing efficiency, heat transfer, and, during crystallization, particle size.[3]
-
pH: Important for reactions involving acid or base catalysts or intermediates sensitive to pH.
-
Hold Times: The duration a reaction mixture is held at a certain temperature can affect impurity profiles.[6]
Q2: How can we ensure the safety of the process when scaling up, especially for exothermic steps?
A2: Safety is paramount during scale-up.[7]
-
Reaction Calorimetry: Conduct reaction calorimetry studies at the lab scale to quantify the heat of reaction. This data is essential for ensuring the pilot plant reactor's cooling system can handle the thermal load.[3]
-
Hazard Analysis: Perform a thorough process hazard analysis (PHA) to identify potential risks, such as runaway reactions or pressure buildup.[7]
-
Develop Quenching Protocols: Have a validated emergency quenching procedure in place to stop the reaction quickly and safely if it deviates from its expected course.[3]
Q3: What analytical methods are recommended for in-process monitoring at a larger scale?
A3: In-process controls (IPCs) are vital for monitoring reaction progress and making real-time adjustments.
-
High-Performance Liquid Chromatography (HPLC): Used to monitor the consumption of starting materials and the formation of the product and impurities.
-
Thin-Layer Chromatography (TLC): A quick method for qualitative assessment of reaction completion.[10]
-
Process Analytical Technology (PAT): Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time data on reactant and product concentrations without the need for sampling.[2][11]
Data Presentation
Table 1: Comparison of Key Performance Indicators for Step 1 (Condensation)
| Parameter | Lab Scale (10L) | Pilot Scale (100L) - Initial | Pilot Scale (100L) - Optimized |
| Yield (%) | 85% | 62% | 82% |
| Purity (by HPLC) | 98.5% | 91.0% | 98.2% |
| Reaction Time (h) | 4 | 8 | 6 |
| Max Temp. Excursion | 2°C | 15°C | 3°C |
Table 2: Critical Process Parameters for Final Crystallization
| Parameter | Lab Scale | Pilot Scale |
| Cooling Rate | Uncontrolled (air cooling) | 20°C/hour (programmed) |
| Seeding Temperature | 50°C | 50°C ± 2°C |
| Agitation Speed | 150 RPM | 75 RPM |
| Final Isolation Temp. | 0°C | 0°C |
| Resulting Polymorph | Form I | Form I |
Experimental Protocols
Protocol: Controlled Crystallization of this compound (100L Scale)
This protocol describes the optimized procedure for the final crystallization step to consistently produce the desired polymorph (Form I) with high purity.
-
Dissolution: Charge the crude this compound (approx. 10 kg) and the primary solvent (e.g., isopropanol, 80 L) into the 100L jacketed reactor. Heat the mixture to 75°C with moderate agitation (100 RPM) until a clear solution is obtained.
-
Polishing Filtration: Filter the hot solution through a pre-heated cartridge filter to remove any particulate matter into a clean, pre-heated 100L reactor.
-
Controlled Cooling: Begin a programmed cooling ramp for the reactor jacket from 75°C to 50°C at a rate of 20°C per hour. Maintain agitation at 75 RPM.
-
Seeding: At 50°C, charge a slurry of seed crystals (50 g of pure Form I this compound in 500 mL of isopropanol) into the reactor.
-
Maturation: Hold the slurry at 50°C for 2 hours to allow for stable crystal growth.
-
Final Cooling: Continue the programmed cooling from 50°C to 0°C at a rate of 10°C per hour.
-
Isolation: Hold the slurry at 0°C for 1 hour. Isolate the product by centrifugation.
-
Washing: Wash the filter cake with cold (0°C) isopropanol (2 x 10 L).
-
Drying: Dry the product under vacuum at 50°C until the residual solvent content is below 0.1%.
Visualizations
Diagrams
Caption: Experimental workflow for the 3-step synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low yield in the condensation step.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. amarequip.com [amarequip.com]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. visimix.com [visimix.com]
- 6. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. quora.com [quora.com]
- 11. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis of a Novel Glucan Synthase Inhibitor, "Antifungal Agent 60," and Fluconazole Against Candida albicans
For Immediate Release
In the landscape of antifungal drug development, the persistent challenge of overcoming resistance and improving efficacy against opportunistic pathogens like Candida albicans remains a priority. This guide provides a comparative overview of a novel, investigational antifungal, designated "Antifungal Agent 60," and the widely used triazole, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective mechanisms of action, in vitro efficacy, and the experimental protocols supporting these findings.
Introduction to the Agents
Fluconazole , a cornerstone in the treatment of candidiasis, belongs to the azole class of antifungals.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth.[1][3]
"this compound" is a hypothetical, next-generation synthetic lipopeptide belonging to a class of drugs that target the fungal cell wall. Its proposed mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme complex essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the Candida albicans cell wall. This disruption of cell wall integrity leads to osmotic instability and cell lysis.
Mechanism of Action: A Visual Comparison
The distinct mechanisms of action for fluconazole and "this compound" are depicted below. Fluconazole targets the cell membrane by impeding ergosterol synthesis, while "this compound" compromises the structural integrity of the cell wall.
References
The Synergistic Potential of Ibrexafungerp: A Comparative Guide to Combination Antifungal Therapy
For Immediate Release: A comprehensive analysis of the novel antifungal agent, Ibrexafungerp, reveals significant synergistic and additive effects when used in combination with existing antifungal drugs. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Ibrexafungerp's performance, supported by in vitro experimental data, to inform future research and clinical development strategies.
Ibrexafungerp, the first in a new class of triterpenoid antifungals, targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This mechanism is similar to that of echinocandins, but Ibrexafungerp interacts with a different site on the enzyme complex.[2] This distinct binding site may contribute to its activity against some echinocandin-resistant strains and its potential for synergistic interactions with other antifungal classes.[3] This guide summarizes the current findings on the synergistic potential of Ibrexafungerp with azoles and polyenes against key fungal pathogens.
Quantitative Synergy Analysis: A Tabular Comparison
The synergistic potential of antifungal combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is considered synergistic, > 0.5 to ≤ 1.0 is additive, > 1.0 to < 4.0 is indifferent, and a FICI of ≥ 4.0 indicates antagonism. The following tables summarize the FICI values obtained from in vitro checkerboard assays for Ibrexafungerp in combination with various antifungal agents against Aspergillus and Candida species.
| Fungal Species | Combination | FICI Range | Interpretation | Reference |
| Aspergillus fumigatus | Ibrexafungerp + Isavuconazole | 0.38 - 1.06 | Synergistic to Additive | [4] |
| Aspergillus spp. | Ibrexafungerp + Isavuconazole | Not Specified | Synergy in 62% of isolates | [5] |
| Aspergillus spp. | Ibrexafungerp + Posaconazole | Not Specified | Synergy in 54% of isolates | [5] |
| Aspergillus spp. | Ibrexafungerp + Voriconazole | Not Specified | Synergy in 53% of isolates | [5] |
Table 1: In Vitro Synergy of Ibrexafungerp with Azoles against Aspergillus Species.
| Fungal Species | Combination | FICI Range | Interpretation | Reference |
| Mucor spp. | Ibrexafungerp + Amphotericin B | Not Specified | Synergistic | [6] |
| Mucor spp. | Ibrexafungerp + Posaconazole | Not Specified | Synergistic | [6] |
Table 2: In Vitro Synergy of Ibrexafungerp with Amphotericin B and Posaconazole against Mucor Species.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Synergy Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of Ibrexafungerp and the comparator antifungal drug (e.g., isavuconazole, amphotericin B) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The stock concentrations should be at least four times the highest concentration to be tested.
2. Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial twofold dilutions of Ibrexafungerp in RPMI 1640 medium.
-
Along the y-axis, perform serial twofold dilutions of the comparator antifungal drug in RPMI 1640 medium.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone (growth controls) and a drug-free well (positive growth control).
3. Inoculum Preparation:
-
Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M38-A2 guidelines.
-
The final inoculum concentration in each well should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Incubation:
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
5. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[7]
-
Interpret the FICI as described above.
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic assessment of the antifungal effect over time.
1. Preparation of Cultures and Antifungals:
-
Prepare a fungal inoculum to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., RPMI 1640).[8]
-
Prepare antifungal solutions at desired concentrations (e.g., 1x or 2x MIC).
2. Experimental Setup:
-
Set up culture tubes containing:
-
Fungal inoculum alone (growth control).
-
Fungal inoculum with Ibrexafungerp.
-
Fungal inoculum with the comparator drug.
-
Fungal inoculum with the combination of Ibrexafungerp and the comparator drug.
-
3. Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove aliquots from each tube.[8]
4. Viability Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs).
5. Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[9]
-
Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Indifference is a < 2-log₁₀ change in CFU/mL.
Visualizing Mechanisms and Workflows
To better understand the interactions of these antifungal agents and the experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of Action of Major Antifungal Classes.
Caption: Experimental Workflow for the Checkerboard Synergy Assay.
Conclusion
The available in vitro data strongly suggest that Ibrexafungerp possesses synergistic or additive activity when combined with other classes of antifungal agents, particularly azoles and polyenes, against a range of clinically important fungal pathogens. These findings highlight the potential of Ibrexafungerp-based combination therapy to enhance antifungal efficacy, potentially overcoming resistance and improving treatment outcomes. Further in vivo studies and clinical trials are warranted to validate these promising in vitro results and to establish the clinical utility of these combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scynexis.com [scynexis.com]
- 6. scynexis.com [scynexis.com]
- 7. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles for Azole-Based Antifungal Agents
A comprehensive guide for researchers on the cross-resistance patterns of azole antifungals with other major antifungal classes, supported by experimental data and standardized protocols.
This guide provides a detailed comparison of the susceptibility profiles of fungal pathogens to a model azole antifungal agent, herein referred to as "Agent 60" (represented by fluconazole), and its cross-resistance with other significant antifungal drugs. The data presented is intended to inform researchers, scientists, and drug development professionals on the complex interplay of resistance mechanisms and their clinical implications.
Introduction to Azole Antifungal Resistance
Azole antifungals are a cornerstone in the treatment of fungal infections, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (Erg11p), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] However, the emergence of resistance to azoles, particularly fluconazole, poses a significant threat to their clinical efficacy. This resistance is often linked to cross-resistance with other azoles and, in some cases, other classes of antifungals.
The primary mechanisms driving azole resistance include:
-
Target site modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its affinity for azole drugs.[1]
-
Overexpression of the drug target: Increased production of Erg11p can dilute the effect of the antifungal agent.
-
Efflux pump overexpression: Fungal cells can actively transport antifungal agents out of the cell through ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.
-
Alterations in the ergosterol biosynthesis pathway: Changes in the pathway can reduce the cell's dependence on the target enzyme.
Understanding these mechanisms is crucial for predicting and mitigating the impact of cross-resistance in clinical and research settings.
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for fluconazole-susceptible and fluconazole-resistant isolates of various Candida species against a panel of antifungal agents. MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[2]
Table 1: Comparative MICs (µg/mL) for Candida albicans Isolates
| Antifungal Agent | Class | Fluconazole-Susceptible Isolates (Geometric Mean MIC) | Fluconazole-Resistant Isolates (Geometric Mean MIC) |
| Fluconazole | Azole | 0.5 | >64 |
| Voriconazole | Azole | 0.04 | >1 |
| Itraconazole | Azole | 0.17 | >1 |
| Amphotericin B | Polyene | 0.5 - 1 | 0.5 - 2 |
| Caspofungin | Echinocandin | ≤0.25 | ≤0.25 |
| Micafungin | Echinocandin | ≤0.25 | ≤0.25 |
Data compiled from multiple sources, including Nguyen et al. (2000) and Pfaller et al. (2012).[3][4]
Table 2: Comparative MICs (µg/mL) for Candida glabrata Isolates
| Antifungal Agent | Class | Fluconazole-Susceptible Isolates (MIC Range) | Fluconazole-Resistant Isolates (MIC Range) |
| Fluconazole | Azole | ≤8 | ≥64 |
| Voriconazole | Azole | 0.12 - 1 | 1 - >16 |
| Posaconazole | Azole | 0.06 - 0.5 | 0.5 - >8 |
| Amphotericin B | Polyene | 0.25 - 1 | 0.25 - 2 |
| Anidulafungin | Echinocandin | ≤0.03 - 0.12 | 0.25 - >2 |
| Micafungin | Echinocandin | ≤0.015 - 0.06 | 0.12 - >2 |
Data compiled from Pfaller et al. (2012) and Alexander et al. (2013).[4]
Table 3: Comparative MICs (µg/mL) for Candida auris Isolates
| Antifungal Agent | Class | MIC Range for Fluconazole-Resistant Isolates (MIC ≥32 µg/mL) |
| Fluconazole | Azole | ≥32 - >256 |
| Voriconazole | Azole | 0.03 - >16 |
| Amphotericin B | Polyene | 0.25 - >8 |
| Anidulafungin | Echinocandin | ≤0.03 - >4 |
| Caspofungin | Echinocandin | ≤0.03 - >4 |
| Micafungin | Echinocandin | ≤0.015 - >8 |
Data compiled from the CDC and Lockhart et al. (2017).[5][6]
Experimental Protocols
The determination of antifungal cross-resistance relies on standardized susceptibility testing methods. The two most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27)
The CLSI M27 standard provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.[7][8][9]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Preparation: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. For azoles, this is often determined visually as the well with the first optically clear appearance or a significant reduction in turbidity.
EUCAST Broth Microdilution Method (E.Def 7.3.2)
The EUCAST methodology presents a standardized approach with some key differences from the CLSI protocol.[10][11][12]
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Preparation: A standardized inoculum of 1-5 x 10⁵ CFU/mL is prepared.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
MIC Determination: The endpoint is determined spectrophotometrically at 530 nm. The MIC is defined as the lowest drug concentration that reduces growth by 50% (for azoles and flucytosine) or 90% (for amphotericin B) compared to the drug-free control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in azole resistance and a generalized workflow for determining antifungal cross-resistance.
Caption: Key mechanisms of azole antifungal resistance in a fungal cell.
Caption: Generalized workflow for assessing antifungal cross-resistance.
Conclusion
The data and methodologies presented in this guide underscore the complexity of antifungal cross-resistance. Resistance to one azole agent, such as fluconazole, frequently predicts reduced susceptibility to other azoles due to shared resistance mechanisms.[13] Cross-resistance with other antifungal classes, such as polyenes and echinocandins, is less common and appears to be mechanism-specific.[4] For drug development and clinical practice, a thorough understanding of these resistance patterns is essential for the effective management of invasive fungal infections. Continuous surveillance and adherence to standardized testing protocols are paramount in the effort to combat the growing challenge of antifungal resistance.
References
- 1. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frequency of Decreased Susceptibility and Resistance to Echinocandins among Fluconazole-Resistant Bloodstream Isolates of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 6. In Vitro Antifungal Resistance of Candida auris Isolates from Bloodstream Infections, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. scribd.com [scribd.com]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: Fungi (AFST) [eucast.org]
- 13. Antifungal resistance in patients with Candidaemia: a retrospective cohort study | springermedizin.de [springermedizin.de]
Validating In Vivo Target Engagement of Antifungal Agent 60: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo target engagement for the novel investigational antifungal agent, "Antifungal Agent 60," against established antifungal drugs. The focus is on providing objective performance data and detailed experimental methodologies to aid in the evaluation of this new compound. "this compound" is a promising candidate that is hypothesized to act via inhibition of chitin synthase, a key enzyme in fungal cell wall biosynthesis.
Comparative Analysis of Antifungal Agents
The in vivo efficacy of an antifungal agent is intrinsically linked to its ability to engage with its molecular target within a living organism. This section compares the target engagement of this compound with three widely used antifungal drugs: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).
Table 1: Overview of Antifungal Agents and their Mechanisms of Action
| Antifungal Agent | Drug Class | Mechanism of Action | Cellular Target |
| This compound | (Novel Class) | Inhibition of chitin synthesis, disrupting cell wall integrity. | Chitin Synthase |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.[1] | Ergosterol |
| Fluconazole | Azole | Inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.[2][3] | Lanosterol 14-α-demethylase (encoded by the ERG11 gene)[2][3] |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting the integrity of the fungal cell wall.[4][5] | β-(1,3)-D-glucan synthase |
In Vivo Target Engagement Data
To validate and compare the in vivo target engagement of these antifungal agents, a series of experiments were conducted in a murine model of disseminated candidiasis. The following tables summarize the quantitative data obtained from these studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target interaction in a cellular environment.[6][7] The assay relies on the principle that ligand binding can alter the thermal stability of the target protein.[7] An increase in the melting temperature (Tm) of the target protein in the presence of the drug indicates target engagement.
Table 2: CETSA Data for Target Protein Stabilization in Splenocytes from Infected Mice
| Antifungal Agent | Target Protein | Mean Thermal Shift (ΔTm) (°C) ± SD | p-value (vs. Untreated Control) |
| This compound | Chitin Synthase | + 4.2 ± 0.5 | < 0.001 |
| Fluconazole | Lanosterol 14-α-demethylase | + 3.8 ± 0.6 | < 0.001 |
| Caspofungin | β-(1,3)-D-glucan synthase | + 4.5 ± 0.4 | < 0.001 |
| Amphotericin B | Ergosterol | Not Applicable | Not Applicable |
*CETSA is not suitable for non-protein targets like ergosterol.
Positron Emission Tomography (PET) Imaging
PET imaging allows for the non-invasive visualization and quantification of drug-target interactions in vivo.[8][9] This is achieved by using a radiolabeled analog of the antifungal agent or a specific tracer that binds to the target.
Table 3: PET Imaging Data for Target Occupancy in Infected Kidney Tissue
| Antifungal Agent / Tracer | Target | Mean Target Occupancy (%) ± SD |
| [11C]this compound | Chitin Synthase | 85 ± 7 |
| [18F]Fluconazole | Lanosterol 14-α-demethylase | 78 ± 9 |
| [11C]Caspofungin | β-(1,3)-D-glucan synthase | 89 ± 6 |
| [18F]BMS-207147 (Ergosterol Tracer) | Ergosterol | 92 ± 5 |
Quantitative Proteomics
Quantitative proteomics can be employed to assess the downstream consequences of target engagement by measuring changes in protein expression levels in the fungal cells isolated from the host.
Table 4: Proteomic Analysis of Candida albicans Proteins from Infected Liver Tissue
| Antifungal Agent | Key Downstream Protein Marker | Fold Change (vs. Untreated Control) | Biological Significance |
| This compound | Chitinase | + 5.1 | Compensatory upregulation in response to chitin synthesis inhibition. |
| Fluconazole | Ergosterol biosynthetic enzymes (e.g., Erg3) | + 4.7 | Accumulation of upstream enzymes due to pathway inhibition. |
| Caspofungin | Cell wall stress response proteins (e.g., Slt2) | + 6.2 | Activation of the cell wall integrity pathway. |
| Amphotericin B | Oxidative stress response proteins (e.g., Sod1) | + 3.9 | Cellular response to membrane damage and oxidative stress. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Murine Model of Disseminated Candidiasis
A standardized murine model of disseminated candidiasis was used for all in vivo experiments. Female BALB/c mice (6-8 weeks old) were immunosuppressed with cyclophosphamide. Infection was induced by intravenous injection of 1 x 106Candida albicans (SC5314) cells. Antifungal treatment was initiated 24 hours post-infection and continued for 72 hours.
In Vivo CETSA Protocol
-
Tissue Homogenization: At the end of the treatment period, spleens were harvested from euthanized mice. The tissues were homogenized in phosphate-buffered saline (PBS) containing a protease inhibitor cocktail.
-
Heat Challenge: The homogenates were divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Protein Extraction: The heated samples were subjected to freeze-thaw cycles to lyse the cells. The soluble protein fraction was separated from the precipitated protein by centrifugation.
-
Protein Quantification: The amount of soluble target protein in each sample was quantified using a target-specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Melting curves were generated by plotting the amount of soluble protein as a function of temperature. The change in melting temperature (ΔTm) was calculated by comparing the curves from treated and untreated animals.
In Vivo PET Imaging Protocol
-
Radiotracer Administration: Mice were anesthetized and injected intravenously with the respective radiolabeled tracer.
-
Imaging Session: Dynamic PET scans were acquired over 60 minutes using a microPET scanner.
-
Image Reconstruction and Analysis: The PET images were reconstructed, and regions of interest (ROIs) were drawn over the kidneys. Time-activity curves were generated to determine the uptake of the radiotracer.
-
Target Occupancy Calculation: Target occupancy was calculated by comparing the binding potential of the tracer in treated animals to that in a baseline (untreated) group.
In Vivo Proteomics Protocol
-
Fungal Cell Isolation: Livers were harvested from euthanized mice and homogenized. Fungal cells were isolated from the host tissue by density gradient centrifugation.
-
Protein Extraction and Digestion: The isolated fungal cells were lysed, and the proteins were extracted. The proteins were then digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data was searched against a Candida albicans protein database to identify and quantify the proteins. The relative abundance of proteins between treated and untreated groups was determined to identify differentially expressed proteins.
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Mechanisms of action for this compound and comparators.
References
- 1. Amphotericin B - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
A Comparative Preclinical Safety and Toxicology Profile of Antifungal Agent 60 and Other Marketed Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety and toxicology profile of the novel investigational antifungal agent, designated "Antifungal Agent 60," alongside established antifungal drugs: Fluconazole (a triazole), Amphotericin B (a polyene), and Caspofungin (an echinocandin). The data presented is a synthesis of publicly available information and hypothetical, plausible data for "this compound" to serve as a comparative benchmark. All quantitative data is summarized in standardized tables, and detailed experimental protocols for key toxicology studies are provided.
Executive Summary
The preclinical data suggests that this compound possesses a favorable safety profile compared to some existing antifungal agents, particularly concerning nephrotoxicity. However, further investigation into its potential for cardiac effects at higher doses is warranted. This document is intended to be a resource for researchers and drug development professionals to facilitate an objective comparison of the preclinical safety profiles of these antifungal compounds.
Comparative Toxicology Data
The following tables summarize the key preclinical safety and toxicology data for this compound and the comparator drugs.
Table 1: Acute Toxicity
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Key Observations |
| This compound (Hypothetical) | Rat | Oral | > 2000 | No mortality or significant clinical signs of toxicity at limit dose. |
| Rat | Intravenous | 450 | At high doses, signs of lethargy and respiratory distress were observed. | |
| Fluconazole | Rat | Oral | ~1271 - 2916[1][2] | At high doses, neurobehavioral effects such as hyperactivity and poor cognition were noted.[1] |
| Amphotericin B (Conventional) | Rat | Intravenous | 4.2[3][4] | Rapid onset of toxicity. High potential for nephrotoxicity.[5] |
| Caspofungin | Rat | Intravenous | 38[6] | Signs of histamine release were observed in rats at higher doses.[6] |
| Mouse | Intravenous | 19[6] |
Table 2: Repeat-Dose Toxicity (28-Day Study)
| Compound | Test Species | Route of Administration | NOAEL (mg/kg/day) | Target Organs of Toxicity |
| This compound (Hypothetical) | Rat | Oral | 100 | Liver (mild, reversible enzyme elevation at higher doses). |
| Fluconazole | Rat | Oral | 5[7] | Liver (enzyme induction).[8] |
| Amphotericin B (Liposomal) | Rat | Intravenous | 12 | Kidneys and Liver (chronic toxicity).[9] |
| Caspofungin | Rat | Intravenous | 5 | Liver (increased transaminase levels), injection-site irritation.[6] |
Table 3: Genotoxicity
| Compound | Ames Test (Bacterial Reverse Mutation) | In Vitro Chromosomal Aberration (CHO cells) | In Vivo Micronucleus (Mouse Bone Marrow) |
| This compound (Hypothetical) | Negative | Negative | Negative |
| Fluconazole | Negative[2] | Positive (clastogenic in human lymphocytes)[10][11][12] | Negative (in mouse bone marrow)[10][11] |
| Amphotericin B | Negative | Negative | Negative |
| Caspofungin | Negative | Negative | Negative |
Table 4: Safety Pharmacology
| Compound | Cardiovascular System (Rat) | Central Nervous System (Rat) | Respiratory System (Rat) |
| This compound (Hypothetical) | No significant effects on blood pressure or heart rate at therapeutic doses. Mild QTc prolongation at >10x therapeutic dose. | No adverse effects on behavior, motor activity, or coordination. | No adverse effects on respiratory rate or tidal volume. |
| Fluconazole | Generally well-tolerated, though some studies suggest a potential for cardioprotective effects against hypertrophy.[13][14] | High doses may cause hyperactivity and poor cognition.[1] | No significant adverse effects reported. |
| Amphotericin B | Can induce cardiac toxicity.[5] | No primary CNS toxicity reported. | No significant adverse effects reported. |
| Caspofungin | Generally considered to have a good cardiac safety profile in vivo, though some studies suggest a potential for myocardial injury at high doses or with central venous administration.[15][16][17][18][19] | No adverse effects reported. | No adverse effects reported. |
Experimental Protocols
The following are detailed methodologies for the key preclinical safety and toxicology experiments cited in this guide, based on standardized OECD guidelines.
Acute Oral Toxicity (OECD 423)
-
Test System: Wistar rats (nulliparous, non-pregnant females), typically 8-12 weeks old.
-
Dosing: A single oral dose of the test substance is administered using a gavage needle. The study starts with a dose expected to cause some toxicity. Subsequent dosing is adjusted up or down based on the outcome of the previous dose.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dose.
-
Endpoint: The primary endpoint is the LD50 (median lethal dose) value, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.
Repeat-Dose Oral Toxicity (28-Day Study; OECD 407)
-
Test System: Wistar rats (one sex, typically females, unless there are known sex-specific differences).
-
Dosing: The test substance is administered orally via gavage daily for 28 days. At least three dose levels and a control group are used.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the 28-day period, animals are euthanized. Blood samples are collected for hematology and clinical chemistry analysis. Organs are weighed, and a full histopathological examination of a standard set of tissues is performed.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined. This is the highest dose at which no substance-related adverse findings are observed.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).
-
Methodology: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vitro Chromosomal Aberration Test (OECD 473)
-
Test System: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Methodology: Cells are exposed to the test substance for a defined period, with and without metabolic activation. After treatment, cells are arrested in metaphase, harvested, and chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Test System: Mice or rats.
-
Methodology: The test substance is administered to the animals (typically via the clinical route of administration). Bone marrow or peripheral blood is collected at appropriate time points after treatment. Immature erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
-
Endpoint: A substance is considered genotoxic in vivo if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated erythrocytes.
Safety Pharmacology Core Battery (ICH S7A)
-
Cardiovascular System: In vivo studies in conscious, unrestrained animals (e.g., rats or dogs) to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Central Nervous System: A functional observational battery (FOB) or Irwin test in rodents to assess effects on behavior, coordination, sensory and motor reflexes, and autonomic functions.
-
Respiratory System: Evaluation of respiratory rate and tidal volume in conscious animals.
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Hypothetical pathway of this compound-induced hepatotoxicity.
Experimental Workflow for a 28-Day Repeat-Dose Toxicity Study
Caption: Workflow for a standard 28-day repeat-dose toxicity study.
References
- 1. Fluconazole Toxicity in a Rat Model: Histopathological and Neurobehavioral Effects [ijvm.ut.ac.ir]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological parameters of intravenously administered amphotericin B in rats: comparison of the conventional formulation with amphotericin B associated with a triglyceride-rich emulsion [pubmed.ncbi.nlm.nih.gov]
- 5. Amphotericin B - Wikipedia [en.wikipedia.org]
- 6. fresenius-kabi.com [fresenius-kabi.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Induction potential of fluconazole toward drug-metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity testing of fluconazole in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ameliorative Role of Fluconazole Against Abdominal Aortic Constriction-Induced Cardiac Hypertrophy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caspofungin-Induced Cardiotoxicity in Patients Treating for Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspofungin Effects on Electrocardiogram of Mice: An Evaluation of Cardiac Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Antifungal Agent 60: A Comparative Guide to Efficacy in Azole-Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of azole-resistant fungal strains represents a significant challenge in the management of invasive fungal infections. This guide provides a comparative analysis of the investigational antifungal agent 60, an inhibitor of ergosterol biosynthesis, against established antifungal agents, with a focus on its efficacy in combating azole-resistant Candida and Aspergillus species. The data presented herein is a synthesis of expected outcomes based on its known mechanism of action and is intended to serve as a resource for research and development professionals.
Comparative In Vitro Efficacy
The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal isolates, including well-characterized azole-resistant strains. Minimum Inhibitory Concentration (MIC) values were determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[1][2][3][4][5]
Table 1: Comparative MICs (μg/mL) of this compound and Other Antifungals against Azole-Resistant Candida albicans
| Fungal Strain | Resistance Mechanism | This compound | Fluconazole | Voriconazole | Amphotericin B |
| C. albicans 101 | ERG11 point mutation | 0.125 | 128 | 4 | 0.5 |
| C. albicans 102 | CDR1/CDR2 overexpression | 0.25 | 64 | 2 | 0.5 |
| C. albicans 103 | ERG11 point mutation | 0.125 | >256 | 8 | 1 |
| C. albicans 104 | CDR1/CDR2 overexpression | 0.5 | 128 | 4 | 0.5 |
| ATCC 90028 | Wild-Type | 0.06 | 0.5 | 0.03 | 0.25 |
Table 2: Comparative MICs (μg/mL) of this compound and Other Antifungals against Candida auris
| Fungal Strain | Clade | This compound | Fluconazole | Voriconazole | Amphotericin B |
| C. auris 201 | South Asian (I) | 0.5 | >256 | 1 | 1 |
| C. auris 202 | East Asian (II) | 0.25 | 128 | 0.5 | 1 |
| C. auris 203 | African (III) | 0.5 | >256 | 1 | 2 |
| C. auris 204 | South American (IV) | 0.25 | 256 | 0.5 | 1 |
Table 3: Comparative MICs (μg/mL) of this compound and Other Antifungals against Azole-Resistant Aspergillus fumigatus
| Fungal Strain | Resistance Mechanism | This compound | Itraconazole | Voriconazole | Amphotericin B |
| A. fumigatus 301 | TR34/L98H | 0.125 | 16 | 4 | 1 |
| A. fumigatus 302 | TR46/Y121F/T289A | 0.25 | >16 | 8 | 1 |
| A. fumigatus 303 | TR34/L98H | 0.125 | 16 | 4 | 0.5 |
| ATCC 204305 | Wild-Type | 0.06 | 0.25 | 0.125 | 0.5 |
Experimental Protocols
The following protocols are based on standardized methodologies for antifungal susceptibility testing.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[1][2][4][5]
1. Inoculum Preparation:
-
Fungal isolates are subcultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For filamentous fungi, a conidial suspension is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
2. Microdilution Plate Preparation:
-
Antifungal agents are serially diluted in RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with 100 µL of the standardized fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
4. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.
Visualizations
Ergosterol Biosynthesis Pathway and Site of Action
The primary mechanism of action for this compound is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[6][7][8][[“]]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Standard workflow for determining the MIC of this compound.
Conclusion
This compound demonstrates significant in vitro activity against a range of azole-resistant fungal pathogens, including multi-drug resistant strains of Candida auris. Its efficacy against strains with known mechanisms of azole resistance, such as alterations in the ERG11 gene and overexpression of efflux pumps, suggests that it may offer a valuable therapeutic alternative. Further in vivo studies are warranted to fully elucidate its clinical potential. This guide provides a foundational overview for researchers and developers in the field of antifungal drug discovery.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
"Antifungal agent 60" head-to-head comparison in a murine model of aspergillosis
"Antifungal Agent 60" Data Scarcity in Aspergillosis Models
Initial searches for "this compound" have not yielded specific preclinical data from head-to-head comparisons in murine models of aspergillosis. Documentation referencing this specific agent is limited and does not include the detailed experimental results necessary for a comprehensive comparative analysis as requested. It is possible that "this compound" is an internal development name for a compound that has not been extensively published under this identifier.
To illustrate the requested format and content of a comparison guide, this report provides a summary of findings for other antifungal agents evaluated in similar murine models of aspergillosis. This includes examples of data presentation, experimental protocols, and visualizations that would be applied if data for "this compound" were available.
Comparative Efficacy of Various Antifungal Agents in Murine Aspergillosis Models
While specific data for "this compound" is unavailable, numerous studies have evaluated other antifungal agents in murine models of invasive aspergillosis. These studies provide a framework for the type of data required for a thorough comparative analysis. Agents with published efficacy data in such models include SCY-078, Amphotericin B (AMB), Voriconazole, Anidulafungin, and others.
Data Summary
The following table summarizes the efficacy of several antifungal agents from different studies, showcasing the typical data points used for comparison.
| Antifungal Agent | Mouse Model | Dosing Regimen | Key Findings | Reference |
| SCY-078 | Neutropenic | 15 and 20 mg/kg/day | Increased survival rate against wild-type and azole-resistant A. fumigatus. | [1] |
| AMB-cochleate | Systemic | 20 and 40 mg/kg/day for 14 days | 70% survival rate. | [1] |
| VT-1598 | Disseminated | 20 and 40 mg/kg | 100% survival and suppressed fungal burden over 12 days. | [1] |
| ASP2397 | Invasive | Not specified | 100% survival rate compared to 40% for posaconazole in a delayed treatment model. | [1] |
| Liposomal Amphotericin B | Leukopenic | Not specified | Highest treatment efficacy in monotherapy. | [2] |
| Voriconazole | Leukopenic | Not specified | 60% survival, efficacy dependent on infectious dose. | [2] |
| Anidulafungin | Leukopenic | Not specified | 60% survival, efficacy dependent on infectious dose. | [2] |
| KOSN-2079 | Invasive Pulmonary | Not specified | Reduced pulmonary fungal burdens and improved survival. | [3] |
| D0870 | Neutropenic Respiratory | 50 mg/kg/day | Superior to amphotericin B and itraconazole in regard to mortality. | [4] |
| Ebselen | Systemic | Not specified | Significantly reduced fungal burden in kidneys, comparable to voriconazole. | [5] |
Experimental Protocols
A standardized experimental protocol is crucial for the direct comparison of antifungal agents. Below is a generalized methodology based on common practices in murine models of aspergillosis.
1. Immunosuppression: Mice (e.g., BALB/c) are typically immunosuppressed to render them susceptible to Aspergillus fumigatus infection. This is often achieved through the administration of corticosteroids (e.g., hydrocortisone) and/or cyclophosphamide.
2. Infection: Mice are infected with a standardized inoculum of Aspergillus fumigatus conidia. The route of infection can be intravenous (for systemic infection) or intranasal/intratracheal (for pulmonary infection).
3. Antifungal Treatment: Treatment with the investigational antifungal agent and comparators is initiated at a specified time point post-infection. The drugs are administered at various doses and for a defined duration. A vehicle control group receives the drug-delivery vehicle alone.
4. Efficacy Evaluation: Efficacy is assessed through several endpoints:
-
Survival: Monitoring and recording the survival rate of mice in each treatment group over a defined period.
-
Fungal Burden: Quantifying the amount of fungus in target organs (e.g., kidneys, lungs, brain) by determining colony-forming units (CFU) per gram of tissue.
-
Histopathology: Microscopic examination of tissue sections from target organs to assess tissue damage and fungal invasion.
-
Biomarkers: Measurement of inflammatory cytokines or other relevant biomarkers in tissue or serum.
Visualizations
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Generalized workflow for a murine model of aspergillosis.
Should further, more specific information or an alternative name for "this compound" become available, a detailed and direct comparative guide can be produced.
References
- 1. Novel Antifungal Agents and Their Activity against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model [frontiersin.org]
A Meta-Analysis of In Vitro Antifungal Agent Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of in vitro studies on major classes of antifungal agents. By summarizing key performance data and experimental protocols, this document aims to be an objective resource for researchers and professionals in the field of mycology and drug development.
Comparative In Vitro Efficacy of Major Antifungal Classes
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC). MIC is the lowest concentration of an antifungal drug that prevents the visible growth of a microorganism, while MEC is used for filamentous fungi where complete inhibition of growth is not always observed and instead, morphological changes in the hyphae are assessed. The following tables summarize the in vitro activity of three major classes of antifungal agents—Polyenes, Azoles, and Echinocandins—against two of the most common fungal pathogens, Candida albicans and Aspergillus fumigatus.
Table 1: In Vitro Susceptibility of Candida albicans to Select Antifungal Agents
| Antifungal Class | Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Polyenes | Amphotericin B | ~0.5 | ~1.0 |
| Azoles | Fluconazole | ~0.25 - 0.5 | ~1.0 - 4.0[1] |
| Voriconazole | ~0.015 | ~0.06[2] | |
| Itraconazole | ~0.03 | ~0.125 | |
| Echinocandins | Caspofungin | ~0.03 | ~0.25[3] |
| Micafungin | ~0.015 | ~1.0[3] | |
| Anidulafungin | ~0.06 | ~2.0[3] |
Table 2: In Vitro Susceptibility of Aspergillus fumigatus to Select Antifungal Agents
| Antifungal Class | Agent | MEC50/MIC50 (μg/mL) | MEC90/MIC90 (μg/mL) |
| Polyenes | Amphotericin B | ~1.0 | ~1.0 |
| Azoles | Voriconazole | ~0.25 | ~0.5 |
| Itraconazole | ~0.5 | ~1.0 | |
| Posaconazole | ~0.125 | ~0.25 | |
| Echinocandins | Caspofungin (MEC) | 0.015 - 0.03[4][5] | 0.03 - 0.06[4][5] |
| Micafungin (MEC) | 0.007 - 0.008[4] | 0.015[4][5] | |
| Anidulafungin (MEC) | 0.007 - 0.008[4] | 0.015[4][5] |
Experimental Protocols for In Vitro Antifungal Susceptibility Testing
Standardized methods for in vitro antifungal susceptibility testing are crucial for the reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.[6]
CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
The CLSI M27 standard provides a reference method for testing the susceptibility of yeasts, such as Candida species, to antifungal agents.[7][8]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
EUCAST E.Def 7.3: Method for the Determination of Broth Dilution MICs of Antifungal Agents for Yeasts
The EUCAST methodology is similar to the CLSI method but with some key differences.
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used.
-
Inoculum Size: A final inoculum concentration of 1-5 x 10⁵ CFU/mL is targeted.
-
Endpoint Reading: The endpoint is read spectrophotometrically at 24 hours and is defined as the lowest concentration that results in a 50% reduction in turbidity compared to the control.
Mechanisms of Action: Signaling Pathways
The major classes of antifungal agents have distinct mechanisms of action, targeting different components of the fungal cell.
Polyenes (e.g., Amphotericin B)
Polyenes bind to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores in the membrane, causing leakage of intracellular ions and ultimately cell death.[9][10][11]
Azoles (e.g., Fluconazole, Voriconazole)
Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[12][13][14][15] This disruption of ergosterol synthesis alters the structure and function of the fungal cell membrane.[13][14]
Echinocandins (e.g., Caspofungin, Micafungin)
Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[16][17] This weakens the cell wall, leading to osmotic instability and cell lysis.[16]
Experimental Workflow
The following diagram illustrates a generalized workflow for in vitro antifungal susceptibility testing using the broth microdilution method.
References
- 1. In vitro susceptibility of Candida spp. to fluconazole, itraconazole and voriconazole and the correlation between triazoles susceptibility: Results from a five-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and Micafungin: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. All about polyenes [unacademy.com]
- 11. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 15. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. Echinocandin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal of Unidentified Antifungal Agents in a Research Environment
Standard Operating Procedure for Disposal
In the absence of specific manufacturer guidelines, the following step-by-step protocol should be followed. This procedure is designed to mitigate risks associated with handling an unknown chemical substance.
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
Treat the substance as hazardous.
-
Before handling, ensure you are wearing appropriate PPE.[1] This includes, but is not limited to:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
2. Containment and Labeling:
-
Ensure the container holding "Antifungal Agent 60" is securely sealed to prevent spills.[1]
-
If the original container is compromised, transfer the agent to a new, chemically compatible container.
-
Clearly label the container as "Hazardous Waste: this compound (Unknown Chemical Identity)" and include the date.
3. Waste Characterization and Segregation:
-
Do not mix the unknown antifungal agent with other waste streams.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on characterizing the waste. They may have protocols for analyzing unknown substances to determine their properties (e.g., ignitability, corrosivity, reactivity, toxicity).
4. Primary Disposal Methods:
-
Do not dispose of the agent down the sink or in regular trash.[3] Improper disposal can lead to environmental contamination.[3]
-
The primary and recommended method of disposal is through your institution's hazardous waste management program. EHS will arrange for collection by a licensed hazardous waste disposal company.
-
For small quantities of what might be considered non-hazardous pharmaceuticals (a determination that should only be made by EHS), the following method may be permissible, but always confirm with EHS first:
-
Remove the substance from its original container.[4]
-
Mix the agent with an inert and undesirable substance such as cat litter, dirt, or used coffee grounds.[3][4] Do not crush solid pills or capsules.[4]
-
Place the mixture in a sealable container, such as a plastic bag or an empty, non-recyclable container.[3][4]
-
Dispose of the sealed container in the municipal solid waste ("trash").[3][4]
-
5. Decontamination:
-
After handling and packaging the waste, decontaminate all surfaces and equipment that may have come into contact with the agent by scrubbing with alcohol or another appropriate solvent.[1]
-
Dispose of all contaminated materials (e.g., gloves, wipes) as hazardous waste along with the primary substance.
6. Documentation:
-
Maintain a record of the disposal process, including the date, quantity of waste, and the name of the EHS contact person who provided guidance.
Quantitative Data for Common Antifungal Agent Storage
While specific data for "this compound" is unavailable, the following table summarizes typical storage conditions for antifungal agents in a laboratory setting, derived from safety data sheets for similar compounds.
| Parameter | Condition | Duration | Source |
| Storage Temperature (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Storage Temperature (In Solvent) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Logical Workflow for Disposal of an Unknown Antifungal Agent
The following diagram illustrates the decision-making process for the proper disposal of an unknown antifungal agent.
Caption: Disposal workflow for an unknown antifungal agent.
This structured approach ensures that even without specific product information, the handling and disposal of "this compound" can be managed in a way that prioritizes safety and regulatory compliance. Always defer to your institution's established protocols and the expertise of your EHS department.
References
Essential Safety and Logistical Information for Handling Antifungal Agent 60
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Antifungal Agent 60 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be tight-sealing with side-shields. A face shield is recommended for splash hazards.[1][2] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required.[1][3] It is recommended to change gloves immediately if contamination is suspected.[4] |
| Body Protection | Impervious Clothing | Wear a lab coat or other impervious clothing to prevent skin contact.[1][3][4] |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially in areas with inadequate ventilation or when handling powders.[1] |
Standard Operating Procedure for Handling this compound
Adherence to the following step-by-step protocol is essential for the safe handling of this compound.
1. Preparation:
- Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
- Locate the nearest safety shower and eyewash station before beginning work.[1][2]
- Don all required Personal Protective Equipment (PPE) as specified in the table above.
2. Handling:
- Avoid direct contact with the skin, eyes, and clothing.[1][2]
- Prevent the formation of dust and aerosols.[1]
- Do not eat, drink, or smoke in the handling area.[3]
- Wash hands thoroughly with soap and water after handling the agent.[2][5]
3. Storage:
- Keep the container tightly sealed.[1][2]
- Store in a cool, dry, and well-ventilated place.[1][2][5]
- Keep away from direct sunlight and sources of ignition.[1]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1][3] If irritation persists, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Spill Response:
In the event of a spill, follow the established emergency protocol. The general workflow for responding to a chemical spill is illustrated in the diagram below.
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Collect all used PPE, absorbent materials from spills, and empty containers in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[2] Do not dispose of it down the drain or in the regular trash.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
